5-Aminopicolinic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-aminopyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c7-4-1-2-5(6(9)10)8-3-4;/h1-3H,7H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFKQVVVLWEWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659656 | |
| Record name | 5-Aminopyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78273-25-3 | |
| Record name | 5-Aminopyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 5-Aminopicolinic Acid Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis and characterization of 5-aminopicolinic acid hydrochloride, a pyridine-based organic compound of interest in medicinal chemistry and materials science. This guide details a common synthetic pathway, comprehensive characterization protocols, and presents key analytical data in a structured format.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-5-methylpyridine. The primary transformation involves the oxidation of the methyl group to a carboxylic acid, followed by the formation of the hydrochloride salt to improve stability and solubility.
Synthesis Workflow Diagram
The logical flow of the synthesis from the starting material to the final hydrochloride salt is illustrated below.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis
This protocol outlines a representative method for the synthesis of 5-aminopicolinic acid from 2-amino-5-methylpyridine, which is a known precursor for agrochemicals and can be prepared via methods like the Chichibabin reaction[1][2].
Materials:
-
2-amino-5-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated and dilute)
-
Ethanol
-
Deionized water
Procedure:
-
Oxidation:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-methylpyridine in an aqueous solution of sodium hydroxide.
-
Heat the solution to reflux (approximately 80-90 °C).
-
Slowly add a saturated aqueous solution of potassium permanganate (KMnO₄) portion-wise over several hours. The reaction is exothermic and the purple color of the permanganate will disappear as it is consumed.
-
Continue heating and stirring for an additional 4-6 hours after the final addition of KMnO₄ to ensure the reaction goes to completion.
-
-
Workup and Isolation of Free Base:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings. Cool the solution in an ice bath.
-
Carefully acidify the filtrate with dilute hydrochloric acid until the pH is approximately neutral (pH ~7). The free base, 5-aminopicolinic acid, will precipitate out of solution.
-
Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum. The melting point of the free base is reported as 218-223 °C.
-
-
Formation of Hydrochloride Salt:
-
Suspend the dried 5-aminopicolinic acid in a minimal amount of ethanol.
-
While stirring, add concentrated hydrochloric acid dropwise until the solid completely dissolves and the solution is acidic.
-
Cool the solution in an ice bath to induce crystallization of the hydrochloride salt.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator to yield this compound.
-
Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Characterization Workflow Diagram
The following diagram illustrates the standard workflow for the analytical characterization of the final product.
Caption: Standard analytical workflow for product characterization.
Analytical Data
While specific, experimentally verified spectra for this compound are not widely published, the expected data based on its chemical structure and data from analogous compounds are summarized below.
Table 1: Expected ¹H and ¹³C NMR Spectral Data (Note: Shifts are estimates in DMSO-d₆ and will vary with solvent and conditions. Carboxylic acid and amine protons are exchangeable with D₂O)
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | -COOH | 12.0 - 13.0 | Broad singlet, characteristic of carboxylic acid protons[3]. |
| Ar-H | 7.0 - 8.5 | Multiple signals in the aromatic region. | |
| -NH₃⁺ | 3.0 - 5.0 | Broad signal, position is concentration-dependent. | |
| ¹³C NMR | -C=O | 165 - 175 | Carboxyl carbon, typically downfield[3]. |
| Ar-C | 110 - 160 | Multiple signals for the pyridine ring carbons. |
Table 2: Expected FT-IR Absorption Bands (Note: Based on characteristic vibrational frequencies for the present functional groups)
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Broad |
| N-H (Ammonium) | Stretch | 2800 - 3200 | Broad, Overlaps with O-H |
| C=O (Carboxylic Acid) | Stretch | 1710 - 1760 | Strong[3]. |
| C=C, C=N (Aromatic) | Stretch | 1450 - 1650 | Medium - Strong |
| C-N | Stretch | 1250 - 1350 | Medium |
Table 3: Mass Spectrometry and Physical Properties
| Parameter | Value | Notes |
| Molecular Formula | C₆H₇ClN₂O₂ | For the hydrochloride salt[4]. |
| Molecular Weight | 174.59 g/mol | For the hydrochloride salt[4]. |
| Exact Mass (Free Base) | 138.04 g/mol | For 5-aminopicolinic acid (C₆H₆N₂O₂)[5]. |
| Expected MS (EI+) m/z | 138 (M⁺), 94, 67 | For the free base; fragments correspond to loss of -COOH and subsequent pyridine ring cleavage. |
| Melting Point | 218-223 °C | For the free base, 5-aminopyridine-2-carboxylic acid. The hydrochloride salt's MP will differ. |
Experimental Protocols: Characterization
1. NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Use the residual solvent peak as an internal reference[6]. To confirm exchangeable protons (-COOH, -NH₃⁺), a D₂O exchange experiment can be performed.
2. FT-IR Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.
3. Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum to determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern. Picolinic acid derivatives are amenable to analysis by LC-MS[7].
4. Melting Point Determination:
-
Place a small amount of the dry, crystalline sample into a capillary tube.
-
Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.
-
A sharp melting range is indicative of high purity.
References
- 1. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]
- 2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 78273-25-3|this compound|BLD Pharm [bldpharm.com]
- 5. 5-Aminopicolinic Acid | TRC-A627810-2.5G | LGC Standards [lgcstandards.com]
- 6. irl.umsl.edu [irl.umsl.edu]
- 7. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties of 5-Aminopicolinic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Aminopicolinic acid hydrochloride. The information herein is intended to support research, development, and formulation activities by providing essential data and standardized experimental methodologies.
Core Physicochemical Data
The following table summarizes the available physicochemical data for this compound and its corresponding free base, 5-Aminopicolinic acid. It is critical to note that experimental data for the hydrochloride salt is limited, and therefore, predicted values and data for the free base are included for reference and should be interpreted with caution.
| Property | Value | Compound Form | Data Type |
| Molecular Formula | C₆H₇ClN₂O₂ | Hydrochloride | - |
| Molecular Weight | 174.59 g/mol | Hydrochloride | - |
| Melting Point | 218-223 °C[1] | Free Base (5-Aminopicolinic acid) | Experimental |
| Boiling Point | 420.8±30.0 °C (at 760 mmHg) | Free Base (5-Aminopicolinic acid) | Predicted |
| Solubility | Soluble in Acetone, Ethanol, Methanol | Free Base (5-Aminopicolinic acid) | Experimental |
| pKa | 1.33±0.50 | Free Base (5-Aminopicolinic acid) | Predicted[2] |
| LogP | Data not available | - | - |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of a solid compound like this compound are provided below. These are generalized methods and may require optimization for the specific substance.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.
-
Capillary Loading: Pack the dry powder into a capillary tube by tapping the open end into the sample. The packed sample height should be approximately 2-3 mm.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting to approach the expected melting point quickly.
-
Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The recorded range is the melting point of the substance.
-
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in water at a specific temperature.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of deionized water. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.
-
Measure the pH of the saturated solution.
-
-
Calculation: The solubility is expressed in mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of the ionizable groups in the molecule.
Apparatus:
-
Potentiometric titrator with a pH electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.
-
Titration:
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant.
-
Continue the titration past the equivalence point(s).
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point. For polyprotic acids, multiple pKa values can be determined from the corresponding half-equivalence points.
-
Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point(s).
-
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the determination of the key physicochemical properties of a new chemical entity such as this compound.
References
An In-depth Technical Guide to 5-Aminopicolinic Acid Hydrochloride (CAS: 78273-25-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopicolinic acid hydrochloride, with the Chemical Abstracts Service (CAS) number 78273-25-3, is a heterocyclic organic compound. It belongs to the pyridine family of molecules, which are aromatic heterocyclic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. Specifically, it is a substituted picolinic acid, which is pyridine-2-carboxylic acid. The structure of 5-Aminopicolinic acid features an amino group (-NH2) at the 5-position and a carboxylic acid group (-COOH) at the 2-position of the pyridine ring. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous solutions. This compound serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science.
Chemical and Physical Properties
While comprehensive experimental data for this compound is not extensively published, the following table summarizes its key chemical identifiers and known properties. It is important to note that some physical properties, such as the melting point, are reported for the free base (5-Aminopicolinic acid, CAS: 24242-20-4) and may differ for the hydrochloride salt.
| Property | Value | Source |
| CAS Number | 78273-25-3 | [1] |
| Molecular Formula | C6H7ClN2O2 | [1][2] |
| Molecular Weight | 174.59 g/mol | [1] |
| IUPAC Name | 5-aminopyridine-2-carboxylic acid, hydrochloride | [2] |
| Synonyms | 5-Amino-pyridine-2-carboxylic acid hydrochloride, 6-Carboxy-pyridin-3-yl-amine hydrochloride | [3] |
| Physical Form | Light Yellow Solid | [2] |
| Purity | ≥96% | [2] |
| Storage | Sealed in dry, room temperature | [1] |
| Melting Point (Free Base) | 218-223 °C |
Synthesis and Experimental Protocols
The synthesis of 5-Aminopicolinic acid typically involves the hydrolysis of a nitrile precursor. The following is a general experimental protocol adapted from the synthesis of related aminopicolinic acids. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.
Synthesis of 5-Aminopicolinic Acid (Free Base)
A common route to synthesize 5-Aminopicolinic acid is through the hydrolysis of 5-amino-2-cyanopyridine.[4]
Materials:
-
5-Amino-2-cyanopyridine
-
Sulfuric acid
-
Water
-
Ice
Procedure:
-
Dissolve 5-amino-2-cyanopyridine (10.0 g, 83.9 mmol) in sulfuric acid (50 mL) in a high-pressure vessel.
-
Heat the reaction mixture to 90 °C for 2 hours.
-
Add water (100 mL) to the reaction mixture and continue heating at 100 °C for an additional 2 hours.
-
After cooling, pour the resulting orange solution into an ice-water mixture with continuous stirring for 15 minutes to precipitate the product.
-
Collect the light beige solid product by filtration, wash with cold water, and dry under a vacuum.
Conversion to this compound
Materials:
-
5-Aminopicolinic acid
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like ethanol)
-
Anhydrous diethyl ether (or another suitable non-polar solvent for precipitation)
Procedure:
-
Dissolve the synthesized 5-Aminopicolinic acid in a minimal amount of a suitable solvent (e.g., ethanol).
-
Slowly add a stoichiometric amount of hydrochloric acid with stirring.
-
The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by the addition of a non-polar solvent like anhydrous diethyl ether.
-
Collect the precipitate by filtration, wash with the non-polar solvent, and dry under a vacuum to yield this compound.
Spectroscopic Characterization
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and carboxylic acid groups. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid and the electron-donating nature of the amino group, as well as the protonation state.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule. The carboxyl carbon will appear at a characteristic downfield shift (typically in the range of 165-185 ppm), and the aromatic carbons will have distinct chemical shifts based on their substitution pattern.[5][6]
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands. A broad absorption in the range of 2500-3300 cm⁻¹ is expected for the O-H stretch of the carboxylic acid, which may overlap with the N-H stretching vibrations of the ammonium group. A strong carbonyl (C=O) stretch is anticipated around 1710-1760 cm⁻¹.[5][7]
Applications in Research and Drug Development
5-Aminopicolinic acid and its derivatives are recognized as important intermediates in the synthesis of a variety of biologically active molecules. Their utility spans across pharmaceutical, agrochemical, and materials science research.
Pharmaceutical and Medicinal Chemistry
The aminopicolinic acid scaffold is a key component in the development of novel therapeutic agents. While specific biological activity for this compound is not widely reported, its structural motifs suggest potential applications. It is considered a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[8] The presence of both a carboxylic acid and an amino group provides two reactive sites for further chemical modifications, allowing for the creation of diverse chemical libraries for drug discovery screening.
Derivatives of aminopyridines and picolinic acids have been investigated for a range of biological activities, including:
-
Antihypertensive Agents: Certain thio-derivatives of 5-aminopicolinic acid have been synthesized and shown to possess antihypertensive properties.[9]
-
Antimicrobial and Anticancer Agents: The broader class of aminopyrazole derivatives, which share some structural similarities, have been extensively studied for their antimicrobial and anticancer activities.[10]
-
Enzyme Inhibition: The ability of the picolinic acid moiety to chelate metal ions makes it a candidate for the design of enzyme inhibitors where a metal cofactor is essential for catalytic activity.
Agrochemicals
Aminopicolinic acid derivatives have also found applications in the agricultural sector as herbicides and pesticides.[8] The structural framework can be modified to design compounds with specific activities against weeds or pests while maintaining selectivity for crops.
Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the public domain detailing the mechanism of action or the signaling pathways directly modulated by this compound. Research into the biological effects of this specific compound is still in its early stages. However, based on the activities of related compounds, it could potentially interact with various biological targets. For instance, its ability to chelate metal ions could influence the activity of metalloenzymes. Further research is required to elucidate any specific biological functions.
Experimental and Logical Workflows
The general workflow for investigating a compound like this compound in a research and development setting would follow a logical progression from synthesis and characterization to biological evaluation.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound.
Conclusion
This compound (CAS: 78273-25-3) is a chemical compound with significant potential as a versatile building block in organic synthesis. Its primary application lies in its use as an intermediate for the preparation of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. While detailed information on its biological activity and physical properties is currently limited, its structural features suggest that it is a promising scaffold for further investigation. This technical guide provides a summary of the available information and outlines the general procedures for its synthesis and characterization, serving as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Further research is warranted to fully explore the potential of this compound and its derivatives.
References
- 1. 5-Aminolevulinic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000511) [hmdb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN102627573B - Synthesis method for 5-aminolevulinic acid hydrochloride - Google Patents [patents.google.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 5-Aminoquinoline(611-34-7) 1H NMR spectrum [chemicalbook.com]
- 9. 4-Aminopicolinic acid hydrochloride | 1291487-29-0 | Benchchem [benchchem.com]
- 10. 5-Aminopicolinic Acid | TRC-A627810-2.5G | LGC Standards [lgcstandards.com]
An In-Depth Technical Guide to 5-Aminopicolinic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopicolinic acid hydrochloride is a pyridinecarboxylic acid derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring both an amino group and a carboxylic acid group on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its molecular structure, weight, and available experimental data.
Molecular Structure and Properties
This compound is the hydrochloride salt of 5-aminopicolinic acid. The protonation of the pyridine nitrogen or the amino group by hydrochloric acid increases its solubility in aqueous solutions.
Molecular Formula: C₆H₇ClN₂O₂
Molecular Weight: 174.59 g/mol .[1][2]
Canonical SMILES: C1=CC(=C(N=C1)C(=O)O)N.Cl
InChI Key: InChI=1S/C6H6N2O2.ClH/c7-4-1-2-5(6(9)10)8-3-4;/h1-3H,7H2,(H,9,10);1H
The molecular structure consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and an amino group at the 5-position. The hydrochloride salt form is also indicated.
Physicochemical and Spectral Data
A comprehensive summary of the physicochemical and spectral data for this compound is presented in the table below. It is important to note that while data for the parent compound, 5-aminopicolinic acid, is more readily available, the data for the hydrochloride salt is limited.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂O₂ | |
| Molecular Weight | 174.59 g/mol | [1][2] |
| CAS Number | 78273-25-3 | [1][2] |
| Physical Appearance | Solid | |
| Storage Conditions | Sealed in dry, room temperature | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 5-aminopicolinic acid and its derivatives can be found in the scientific literature. A key reference is the work by Beatty and Bawa on the synthesis of various aminopicolinic acids. While the full experimental details for the hydrochloride salt of the 5-amino isomer are not explicitly provided in the available excerpts, the general methods described can be adapted for its preparation and analysis.
General Synthesis Approach (adapted from Beatty and Bawa):
The synthesis of aminopicolinic acids often involves the introduction of a nitro group onto the picolinic acid backbone, followed by reduction of the nitro group to an amine. The hydrochloride salt can then be prepared by treating the free amine with hydrochloric acid.
Characterization Methods:
Standard analytical techniques would be employed for the characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Potential Biological Significance and Signaling Pathways
While no specific biological activity or signaling pathway has been directly attributed to this compound in the available literature, its structural similarity to other biologically active picolinic acid derivatives suggests potential areas for investigation. For instance, 4-aminopicolinic acid has been noted for its role as a ligand in biochemical pathways and its potential as an enzyme inhibitor.[3] Additionally, picolinic acid itself is a metabolite of tryptophan and is known to interact with zinc finger proteins, exhibiting anti-viral properties.[4]
Given these precedents, this compound could potentially interact with metal-containing enzymes or other biological targets. Further research is required to elucidate its specific biological functions and any associated signaling pathways.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a chemical compound with established basic properties but requires further investigation to fully elucidate its physicochemical characteristics and biological potential. The synthetic and analytical methods outlined in this guide provide a framework for researchers to produce and characterize this compound, paving the way for future studies into its applications in drug discovery and development.
References
The Dawn of a New Herbicide Class: A Technical Guide to the Discovery and History of Aminopicolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminopicolinic acid derivatives represent a significant class of synthetic auxin herbicides that have played a pivotal role in modern agriculture. Their discovery and subsequent development have provided effective solutions for the control of broadleaf weeds in a variety of cropping systems. This technical guide delves into the history, discovery, mechanism of action, and key experimental methodologies related to these important compounds. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development in the agrochemical field.
A Historical Perspective: From Discovery to Modern Herbicides
The journey of aminopicolinic acid derivatives as herbicides is intrinsically linked to the broader history of synthetic auxin herbicides. The discovery of 2,4-dichlorophenoxyacetic acid (2,4-D) in the 1940s marked a new era in chemical weed control. This discovery spurred further research into compounds that could mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to the development of various chemical families with herbicidal activity.
The first major breakthrough in the picolinic acid class of herbicides came with the introduction of Picloram by Dow Chemical Company in 1963.[1][2] Picloram, chemically 4-amino-3,5,6-trichloropicolinic acid, demonstrated high efficacy against a wide range of broadleaf weeds and woody plants.[2][3] Its systemic nature and soil persistence made it a valuable tool for long-term weed management.
Following the success of Picloram, further research and development led to the introduction of other key aminopicolinic acid derivatives. Clopyralid was commercialized in 1975, offering a different spectrum of weed control and crop safety.[1] In 2006, Aminopyralid was introduced as a modification of picloram, providing enhanced efficacy at lower application rates.[1] More recently, the development of 6-aryl-2-picolinates like halauxifen-methyl and florpyrauxifen-benzyl has further expanded the utility of this herbicide class.[1]
Quantitative Analysis of Herbicidal Activity
The herbicidal efficacy of aminopicolinic acid derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) in sensitive plant species. Arabidopsis thaliana root growth inhibition assays are a standard method for these assessments. The following tables summarize key quantitative data for various aminopicolinic acid derivatives.
| Compound | IC50 (µM) vs. A. thaliana Root Growth | Reference |
| Picloram | 1.23 | [4] |
| Halauxifen-methyl | 0.25 | [4] |
| Compound V-2 | 0.008 | [4] |
| Compound V-7 | 0.005 | [4] |
Table 1: Comparative IC50 values of selected aminopicolinic acid derivatives against Arabidopsis thaliana root growth. [4]
| Compound | Absorption (% of applied) at 192 HAT in Canada Thistle | Translocation (% of applied) out of treated leaf at 192 HAT in Canada Thistle | Reference |
| Aminopyralid | 60% | 17% | [5][6] |
| Clopyralid | 80% | 39% | [5][6] |
Table 2: Absorption and translocation of Aminopyralid and Clopyralid in Canada Thistle (Cirsium arvense). [5][6]
Mechanism of Action: Hijacking the Auxin Signaling Pathway
Aminopicolinic acid derivatives exert their herbicidal effects by acting as synthetic mimics of the plant hormone auxin.[3] They bind to and activate auxin receptors, leading to a cascade of downstream events that disrupt normal plant growth and development.
The primary auxin receptors are a family of F-box proteins, with TIR1 (Transport Inhibitor Response 1) and AFB5 (Auxin Signaling F-box 5) being key members.[7][8] The binding of an auxin, either natural or synthetic, to these receptors promotes their interaction with Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors unleashes Auxin Response Factors (ARFs), which in turn modulate the expression of a multitude of genes involved in growth and development. The uncontrolled and disorganized expression of these genes ultimately leads to plant death.
Interestingly, different aminopicolinic acid derivatives exhibit differential binding affinities for TIR1 and AFB5. For instance, picloram has been shown to bind with higher affinity to AFB5 than to TIR1.[9] This differential binding may contribute to the varying herbicidal spectra and efficacy observed among different derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of aminopicolinic acid derivatives.
Protocol 1: Synthesis of 4-Amino-3,5,6-trichloropicolinic Acid (Picloram)
This protocol is based on the reaction of 3,4,5,6-tetrachloropicolinonitrile with ammonium hydroxide.[10]
Materials:
-
3,4,5,6-tetrachloropicolinonitrile
-
30% Ammonium hydroxide
-
Hydrochloric acid (concentrated)
-
Parr reactor or similar high-pressure vessel
-
Stirrer
-
Heating and cooling system
-
Filtration apparatus
Procedure:
-
Charge a 2-liter stainless steel Parr reactor equipped with a stirrer with 54.8 g (0.226 moles) of 3,4,5,6-tetrachloropicolinonitrile and 250 ml of 30% ammonium hydroxide (4.41 moles of ammonia).[10]
-
Heat the reaction mixture with stirring to approximately 150°C over a period of one hour.[10]
-
Maintain this temperature for about 30 minutes.[10]
-
Cool the reaction mixture to approximately 21°C using a cooling coil.[10]
-
Acidify the resulting reaction mixture to a pH of 1-2 with concentrated hydrochloric acid. This will cause the 4-amino-3,5,6-trichloropicolinic acid to precipitate.
-
Recover the precipitated product by filtration.
-
Wash the product with water and dry to obtain crude 4-amino-3,5,6-trichloropicolinic acid. The reported yield of the crude product is 75% of the theoretical yield.[10]
Protocol 2: Arabidopsis thaliana Root Growth Inhibition Assay
This assay is a standard method for evaluating the herbicidal activity of auxin mimics.
Materials:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)
-
Murashige and Skoog (MS) medium, including vitamins and sucrose
-
Agar
-
Petri dishes
-
Test compounds (aminopicolinic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Growth chamber with controlled light and temperature
Procedure:
-
Sterilize Arabidopsis thaliana seeds by treating with 70% ethanol for 1 minute, followed by 50% bleach for 10 minutes, and then rinse thoroughly with sterile water.
-
Prepare MS agar plates containing various concentrations of the test compounds. Ensure the final solvent concentration is consistent across all plates, including the control.
-
Sow the sterilized seeds on the MS agar plates.
-
Stratify the seeds by incubating the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).
-
After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Calculate the percent inhibition of root growth for each concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[11]
Protocol 3: Radiolabeled Herbicide Absorption and Translocation Study
This protocol describes a method to quantify the uptake and movement of aminopicolinic acid derivatives in plants.[5]
Materials:
-
Radiolabeled herbicide (e.g., 14C-aminopyralid)
-
Test plants (e.g., Canada thistle rosettes)
-
Microsyringe
-
Surfactant (e.g., nonionic surfactant)
-
Leaf wash solution (e.g., ethanol:water mixture)
-
Oxidizer for sample combustion
-
Liquid scintillation counter
Procedure:
-
Grow test plants to the desired stage (e.g., rosette stage).
-
Prepare a treatment solution containing the radiolabeled herbicide and a surfactant.
-
Apply a known amount of the treatment solution as small droplets to a specific leaf of each plant using a microsyringe.
-
At various time points after treatment (e.g., 24, 48, 96, 192 hours), harvest the plants.
-
Wash the treated leaf with a leaf wash solution to remove any unabsorbed herbicide from the leaf surface.
-
Quantify the radioactivity in the leaf wash using a liquid scintillation counter.
-
Section the plant into different parts (e.g., treated leaf, other leaves, stem, roots).
-
Combust the plant sections in an oxidizer to convert the 14C to 14CO2, which is then trapped and quantified by liquid scintillation counting.
-
Calculate the percentage of the applied radioactivity that was absorbed (total in plant / total applied) and translocated (in plant parts other than the treated leaf / total applied).[5]
Conclusion and Future Directions
The discovery and development of aminopicolinic acid derivatives have profoundly impacted weed management strategies in modern agriculture. From the pioneering work on Picloram to the development of highly active next-generation molecules, this class of herbicides continues to be a subject of active research. Understanding their history, mechanism of action, and the experimental methodologies used to characterize them is crucial for the continued development of effective and sustainable weed control solutions. Future research will likely focus on the discovery of novel aminopicolinic acid derivatives with improved efficacy, enhanced crop safety, and a more favorable environmental profile. Furthermore, a deeper understanding of the molecular interactions between these herbicides and their target receptors will be instrumental in designing new compounds and managing the evolution of herbicide resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. specialistsales.com.au [specialistsales.com.au]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cms9files.revize.com [cms9files.revize.com]
- 6. Aminopyralid and Clopyralid Absorption and Translocation in Canada Thistle (Cirsium arvense) | Weed Science | Cambridge Core [cambridge.org]
- 7. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 11. Rapid and reversible root growth inhibition by TIR1 auxin signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Mass and Isotopic Distribution of 5-Aminopicolinic Acid Hydrochloride
For researchers, scientists, and professionals in drug development, a precise understanding of the molecular properties of compounds is paramount. This guide provides a detailed analysis of the theoretical mass and isotopic distribution of 5-Aminopicolinic acid hydrochloride, a compound of interest in various research and development applications.
Core Molecular Data
This compound possesses the chemical formula C₆H₇ClN₂O₂.[1][2] The structural arrangement of its atoms dictates its chemical behavior and analytical characteristics. A summary of its key quantitative data is presented below for straightforward reference and comparison.
| Parameter | Value |
| Chemical Formula | C₆H₇ClN₂O₂ |
| Average Molecular Weight | 174.59 g/mol [1] |
| Monoisotopic Mass | 174.01961 u |
Theoretical Mass Calculation
The theoretical mass of a molecule can be expressed as either the monoisotopic mass or the average molecular weight.
-
Monoisotopic Mass: This is the mass of the molecule calculated using the mass of the most abundant isotope of each constituent element. It is a critical value in high-resolution mass spectrometry.
-
Average Molecular Weight: This is the weighted average of the masses of all naturally occurring isotopes of the constituent atoms in the molecule. It is used for bulk calculations in chemistry.
The calculation of these values is based on the standard atomic weights and isotopic abundances of the elements.
Isotopic Distribution
The presence of natural isotopes for each element within this compound (Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen) results in a characteristic isotopic distribution pattern in mass spectrometry. The relative intensities of these isotopic peaks are determined by the probability of the presence of each isotope. The most significant contributions to the isotopic pattern are from the heavier isotopes of Carbon (¹³C) and Chlorine (³⁷Cl).
The table below outlines the expected relative abundances of the major isotopic peaks for the molecular ion.
| Isotopic Peak | Relative Abundance (%) |
| M (¹²C₆¹H₇³⁵Cl¹⁴N₂¹⁶O₂) | 100.00 |
| M+1 | 7.33 |
| M+2 | 33.86 |
| M+3 | 2.47 |
Experimental Protocols
The theoretical data presented in this guide can be experimentally verified using high-resolution mass spectrometry. A general protocol for this analysis is as follows:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or a water/acetonitrile mixture.
-
Mass Spectrometric Analysis: The sample is introduced into a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, typically using electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: The instrument is calibrated, and data is acquired over a relevant mass range to observe the molecular ion and its isotopic pattern.
-
Data Analysis: The acquired spectrum is analyzed to determine the accurate mass of the monoisotopic peak and the relative intensities of the isotopic peaks. This experimental data is then compared with the theoretical values.
Workflow for Determining Theoretical Mass and Isotopic Distribution
The logical flow for calculating the theoretical mass and isotopic distribution of a chemical compound is illustrated in the following diagram.
Caption: Workflow for Theoretical Mass and Isotopic Distribution Analysis.
References
spectroscopic data (NMR, IR, UV-Vis) of 5-Aminopicolinic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available spectroscopic data for 5-aminopicolinic acid, a compound of interest in various research and development domains. Due to the limited publicly available data for 5-aminopicolinic acid hydrochloride, this document primarily focuses on the spectroscopic characteristics of the free base, 5-aminopicolinic acid. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are crucial for compound identification, purity assessment, and structural elucidation.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 5-aminopicolinic acid. It is important to note that the protonation state of the molecule, as in the case of the hydrochloride salt, will induce shifts in the observed spectral data, particularly in NMR and IR spectroscopy.
Table 1: ¹H NMR Spectral Data of 5-Aminopicolinic Acid
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available in search results |
Note: Detailed ¹H NMR data for 5-aminopicolinic acid or its hydrochloride salt were not found in the provided search results. The data for a related but different compound, 4-aminopicolinic acid, shows aromatic protons in the range of δ 6.41-7.82 ppm in D₂O[1]. It is expected that the protons on the pyridine ring of 5-aminopicolinic acid would appear in a similar region.
Table 2: ¹³C NMR Spectral Data of 5-Aminopicolinic Acid
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific ¹³C NMR data for 5-aminopicolinic acid or its hydrochloride salt were not available in the search results. For comparison, the carboxylic carbon in similar structures typically appears in the range of 165-185 δ[2].
Table 3: IR Spectral Data of 5-Aminopicolinic Acid
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available in search results |
Note: While specific IR data for 5-aminopicolinic acid was not found, carboxylic acids generally exhibit a very broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch between 1710-1760 cm⁻¹[2]. The amino group would typically show N-H stretching vibrations in the region of 3300-3500 cm⁻¹.
Table 4: UV-Vis Spectral Data of 5-Aminopicolinic Acid
| λmax (nm) | Solvent |
| Data not available in search results | Methanol[3] |
Note: SpectraBase indicates the availability of UV-Vis spectra for 5-aminopicolinic acid in methanol, but the specific absorption maxima are not provided in the snippet[3].
Experimental Protocols
The following are generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR[1]. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, such as tetramethylsilane (TMS).
2.2 Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer[1][4]. The sample can be prepared as a KBr pellet, a nujol mull, or analyzed as a thin film. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy
A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The UV-Vis spectrum is recorded using a spectrophotometer, measuring the absorbance of the solution across a range of wavelengths (typically 200-800 nm) to determine the absorption maxima (λmax).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 5-aminopicolinic acid.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide serves as a foundational resource for researchers working with 5-aminopicolinic acid. While comprehensive data for the hydrochloride salt remains elusive in publicly accessible domains, the information and standardized protocols provided herein offer a solid starting point for further investigation and analysis.
References
A Technical Guide to 5-Aminopicolinic Acid Hydrochloride: Commercial Sources, Purity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-Aminopicolinic acid hydrochloride, a key building block in synthetic chemistry and a valuable fragment in modern drug discovery. This document details its commercial availability, typical purity specifications, and outlines experimental protocols for its analysis. Furthermore, it explores its potential applications in drug development, particularly within the framework of fragment-based drug discovery (FBDD).
Commercial Sources and Purity
This compound is commercially available from a variety of suppliers catering to the research and pharmaceutical industries. The compound is typically offered in research quantities, with purities generally exceeding 98%. While specific impurity profiles are often proprietary, common analytical techniques employed by suppliers to ensure quality include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Below is a summary of representative commercial sources and their stated purity levels. It is important for researchers to request lot-specific certificates of analysis for detailed purity information.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Stated Purity | Available Analytical Data |
| BLD Pharm | 78273-25-3 | C6H7ClN2O2 | 174.59 | - | NMR, HPLC, LC-MS, UPLC[1] |
| Alfa Chemistry | 1291487-29-0 (for 4-amino isomer) | C6H7ClN2O2 | 174.6 | 98% | - |
| TCI America | 24242-20-4 (free acid) | C6H6N2O2 | 138.12 | >98.0% | - |
| MedChemExpress | 5451-09-2 (for 5-Aminolevulinic acid HCl) | C5H10ClNO3 | 167.59 | 99.61% (HPLC) | 1H NMR, MS, HPLC[2] |
Note: Data for 4-Aminopicolinic acid hydrochloride and 5-Aminolevulinic acid hydrochloride are included for comparative purposes, as they are structurally related and their analytical data can provide insights.
Experimental Protocols for Quality Assessment
Accurate determination of purity is critical for the successful application of this compound in research and development. Below are detailed methodologies for its characterization.
Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
While a specific validated method for this compound is not universally published, a robust RP-HPLC method can be developed based on established protocols for similar analytes such as aminopyridines and pyridinecarboxylic acids.[3][4][5] The following protocol is a recommended starting point for method development and validation.
Objective: To develop and validate an RP-HPLC method for the determination of the purity of this compound and to identify and quantify any potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 270 nm (or DAD scan from 200-400 nm)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase A at a concentration of 1 mg/mL.
-
Prepare a sample solution of the this compound to be tested at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Method Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze a blank (mobile phase), the reference standard, and the sample solution to ensure no interference from the diluent at the retention time of the analyte.
-
Linearity: Prepare a series of dilutions from the stock solution (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL) and inject each concentration in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample of known concentration at three different levels (e.g., 80%, 100%, and 120% of the sample concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Inject the same sample solution six times on the same day and calculate the relative standard deviation (%RSD) of the peak areas.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument and calculate the %RSD. The %RSD for both should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Structural Confirmation by NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
Expected ¹H NMR Spectral Features (in D₂O):
-
Aromatic protons of the pyridine ring will appear as distinct signals in the downfield region (typically between 7.0 and 8.5 ppm). The substitution pattern will dictate the splitting patterns (doublets, doublets of doublets).
-
The amino group protons may be exchanged with deuterium in D₂O and may not be visible. In DMSO-d₆, they would appear as a broad singlet.
-
The carboxylic acid proton is also exchangeable in D₂O. In DMSO-d₆, it will appear as a very broad singlet at a downfield chemical shift (>10 ppm).
Expected ¹³C NMR Spectral Features:
-
A signal for the carboxylic carbon will be observed in the range of 165-175 ppm.
-
Aromatic carbons of the pyridine ring will appear in the region of 120-160 ppm.
Application in Drug Discovery and Development
While 5-Aminopicolinic acid itself may not be a therapeutic agent, its structural features make it a valuable starting point and building block in drug discovery. Picolinic acid and its derivatives have been shown to possess a range of biological activities, including neuroprotective and immunological effects.[6]
Role in Fragment-Based Drug Discovery (FBDD)
This compound is an ideal candidate for inclusion in a fragment library for FBDD.[7][8] FBDD is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target.[7][8]
Key Attributes of 5-Aminopicolinic Acid as a Fragment:
-
Low Molecular Weight: Complies with the "Rule of Three" often applied to fragments.
-
Defined 3D Structure: The rigid pyridine ring provides a well-defined shape for binding.
-
Presence of Key Functional Groups: The carboxylic acid, amino group, and pyridine nitrogen can all participate in hydrogen bonding and other interactions with a protein target.
-
Vectors for Growth: The amino and carboxylic acid groups provide reactive handles for synthetic elaboration to grow the fragment into a more potent lead compound.[9]
The following diagram illustrates a typical workflow for utilizing a fragment like 5-Aminopicolinic acid in an FBDD campaign.
Synthetic Building Block for Bioactive Molecules
The amino and carboxylic acid functionalities of 5-Aminopicolinic acid make it a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be used in the synthesis of novel compounds with anticonvulsant or anti-inflammatory properties.[5] The general synthetic utility is depicted in the following logical relationship diagram.
Conclusion
This compound is a readily available chemical entity with a high degree of purity from various commercial suppliers. Its quality can be rigorously assessed using standard analytical techniques such as HPLC and NMR. Beyond its role as a simple chemical building block, its structural characteristics make it a highly valuable tool in modern drug discovery, particularly in the context of fragment-based approaches. For researchers and drug development professionals, this compound represents a versatile starting point for the design and synthesis of novel therapeutic agents.
References
- 1. 78273-25-3|this compound|BLD Pharm [bldpharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolutions in fragment-based drug design: the deconstruction–reconstruction approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 5-Aminopicolinic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the safety and handling guidelines for 5-Aminopicolinic acid hydrochloride. The information is compiled from available safety data sheets and scientific literature. It should be noted that comprehensive safety data for the hydrochloride salt is limited; therefore, this guide primarily relies on data for the free base, 5-Aminopicolinic acid (also known as 5-Aminopyridine-2-carboxylic acid), and provides extrapolated guidance for the hydrochloride form.
Chemical Identification and Properties
This compound is the salt form of 5-Aminopicolinic acid. The hydrochloride form is often used to improve the solubility and stability of the parent compound.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 5-Aminopyridine-2-carboxylic acid hydrochloride |
| CAS Number | 78273-25-3 |
| Molecular Formula | C₆H₇ClN₂O₂ |
| Molecular Weight | 174.59 g/mol |
Data for 5-Aminopicolinic acid (free base):
| Identifier | Value |
|---|---|
| CAS Number | 24242-20-4[1] |
| Molecular Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.12 g/mol |
| Melting Point | 215 - 217 °C[1] |
| Appearance | White to cream to pale brown powder/solid[1][2] |
Hazard Identification and Classification
Based on the data for 5-Aminopicolinic acid, the substance is classified as hazardous. The hydrochloride salt is expected to have a similar hazard profile, with potentially increased irritation due to its acidic nature.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system
Hazard Statements (H-Codes):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Codes):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Handling:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1]
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
The recommended storage condition is at room temperature in a dark and dry place.[3]
First-Aid Measures
In case of exposure, follow these first-aid measures:[1]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Get medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation persists, get medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water. Call a poison center or doctor/physician if you feel unwell. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Hazardous Combustion Products: In case of fire, hazardous decomposition products may be released, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[5]
-
Environmental Precautions: Should not be released into the environment.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.
Toxicological Information
Experimental Protocol Considerations
While no specific experimental protocols for this compound were found, the synthesis of related aminopicolinic acids often involves standard organic chemistry techniques.[6][7] A general workflow for handling this compound in a research setting is as follows:
Disclaimer: This guide is intended for informational purposes only and does not constitute a complete safety manual. Always refer to the specific Safety Data Sheet (SDS) for the material you are using and consult with your institution's safety officer for detailed guidance.
References
- 1. fishersci.com [fishersci.com]
- 2. H27589.06 [thermofisher.com]
- 3. 24242-20-4|5-Aminopicolinic acid|BLD Pharm [bldpharm.com]
- 4. Page loading... [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. irl.umsl.edu [irl.umsl.edu]
- 7. "Synthesis of Some Aminopicolinic Acids" by Alicia Beatty and Ramadan Bawa [irl.umsl.edu]
Methodological & Application
Application Notes and Protocols for 5-Aminopicolinic Acid Hydrochloride as a Novel MALDI Matrix for Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a theoretical and practical guide for the investigation of 5-Aminopicolinic acid hydrochloride as a potential Matrix-Assisted Laser Desorption/Ionization (MALDI) matrix for protein analysis. As of the date of this document, there is limited to no published data specifically detailing the use of this compound for this application. The information presented herein is extrapolated from established principles of MALDI-MS and data available for structurally similar compounds, such as picolinic acid and 3-aminopicolinic acid.[1][2] These protocols should be considered as a starting point for research and development, and optimization will be required.
Introduction
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a powerful analytical technique for the rapid and sensitive analysis of a wide range of biomolecules, including proteins.[3] The choice of the matrix is a critical parameter that influences the ionization efficiency, spectral quality, and sensitivity of the analysis. While matrices such as sinapinic acid (SA) and α-cyano-4-hydroxycinnamic acid (CHCA) are commonly used, the search for novel matrices with improved performance for specific applications is ongoing.
Picolinic acid and its derivatives have shown promise as effective MALDI matrices.[1][4] this compound, as a substituted picolinic acid, possesses chemical properties that suggest its potential as a MALDI matrix. The aromatic ring allows for the absorption of UV laser energy, and the carboxylic acid and amino groups may facilitate proton transfer, which is crucial for the ionization of analyte molecules. This document outlines a hypothetical framework for the evaluation and application of this compound in protein analysis by MALDI-MS.
Theoretical Advantages and Considerations
The unique structure of this compound may offer several potential advantages as a MALDI matrix:
-
Enhanced Ionization Efficiency: The amino group may enhance protonation of acidic proteins, potentially leading to improved signal intensity.
-
Reduced Background Noise: The specific fragmentation pattern of the matrix upon laser irradiation might result in a cleaner low-mass region of the spectrum compared to conventional matrices.
-
Co-crystallization Properties: The hydrochloride salt form may influence the crystal structure formed with the analyte, potentially leading to more homogenous spots and better shot-to-shot reproducibility.
Researchers should also consider potential challenges, such as:
-
Matrix Adduct Formation: The reactivity of the amino group could potentially lead to the formation of adducts with certain proteins.
-
Solubility: The hydrochloride salt may have different solubility characteristics compared to other matrices, requiring optimization of solvent systems.
-
Photostability: The stability of the compound under laser irradiation will need to be assessed.
Experimental Protocols
The following are generalized protocols for the preparation and use of this compound as a MALDI matrix. These are starting points and require optimization.
Materials and Reagents
-
This compound (synthesis may be required if not commercially available)
-
Protein standards (e.g., Cytochrome C, Myoglobin, Bovine Serum Albumin)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), proteomics grade
-
Ultrapure water
-
MALDI target plate (stainless steel)
Matrix Solution Preparation (Hypothetical)
-
Prepare a stock solution of this compound at a concentration of 10 mg/mL.
-
The optimal solvent system needs to be determined experimentally. A common starting point is a mixture of acetonitrile (ACN) and water with a small amount of trifluoroacetic acid (TFA).
-
Suggested Starting Solvent Systems to Test:
-
50% ACN / 50% Water / 0.1% TFA
-
70% ACN / 30% Water / 0.1% TFA
-
30% ACN / 70% Water / 0.1% TFA
-
-
Vortex the solution thoroughly to ensure the matrix is completely dissolved. If necessary, sonicate for a few minutes.
-
Centrifuge the solution to pellet any undissolved material before use.
Sample Preparation and Spotting (Dried-Droplet Method)
-
Prepare protein standard solutions at a concentration of 1-10 pmol/µL in 0.1% TFA.
-
Mix the protein solution and the matrix solution in a 1:1 (v/v) ratio.
-
Pipette 1 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry at room temperature.
-
Repeat for all samples and standards.
Experimental workflow for MALDI-TOF MS protein analysis.
Hypothetical Performance Data
The following tables present a template for how quantitative data for this compound could be compared against standard matrices. The values in these tables are for illustrative purposes only and are not based on experimental results.
Table 1: Comparison of Signal-to-Noise (S/N) Ratios for Standard Proteins
| Protein | Molecular Weight (Da) | 5-Aminopicolinic Acid HCl (S/N) | Sinapinic Acid (S/N) | α-Cyano-4-hydroxycinnamic acid (S/N) |
| Cytochrome C | 12,360 | [Placeholder] | [Placeholder] | [Placeholder] |
| Myoglobin | 16,951 | [Placeholder] | [Placeholder] | [Placeholder] |
| Bovine Serum Albumin | 66,430 | [Placeholder] | [Placeholder] | [Placeholder] |
Table 2: Mass Accuracy and Resolution
| Protein | Theoretical Mass (m/z) | Observed Mass (m/z) with 5-APAHCl | Mass Accuracy (ppm) | Resolution (FWHM) |
| Cytochrome C | 12360.1 | [Placeholder] | [Placeholder] | [Placeholder] |
| Myoglobin | 16951.5 | [Placeholder] | [Placeholder] | [Placeholder] |
| Bovine Serum Albumin | 66430.3 | [Placeholder] | [Placeholder] | [Placeholder] |
Signaling Pathways and Logical Relationships
The fundamental process of MALDI ionization can be visualized as a logical workflow.
Logical workflow of the MALDI-TOF MS process.
Troubleshooting and Optimization
-
Low Signal Intensity:
-
Vary the matrix concentration.
-
Optimize the matrix solvent system.
-
Adjust the laser power.
-
Modify the analyte-to-matrix ratio.
-
-
Poor Resolution:
-
Recrystallize the matrix.
-
Try different sample spotting techniques (e.g., thin-layer method).
-
Ensure the sample is free of salts and detergents.
-
-
Matrix Adducts:
-
Adjust the pH of the matrix solution.
-
Use a different laser wavelength if available.
-
Conclusion
While direct experimental data is currently lacking, the chemical properties of this compound suggest it is a promising candidate as a novel MALDI matrix for protein analysis. The provided hypothetical protocols and comparative frameworks are intended to serve as a guide for researchers to systematically evaluate its performance. Further investigation is required to determine its efficacy and potential advantages over existing matrices.
References
- 1. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Amine-Substituted Picolinic Acids in Peptide Mapping by Mass Spectrometry
A Note on 5-Aminopicolinic Acid Hydrochloride:
Therefore, this document presents a detailed application note and protocol based on a closely related and documented isomer, 3-Aminopicolinic acid , which has been shown to function as a MALDI matrix. The following information is provided as a representative example of how an amine-substituted picolinic acid can be utilized in peptide analysis, and may serve as a starting point for the investigation of this compound.
Application Note: The Use of 3-Aminopicolinic Acid as a Matrix for MALDI-TOF Mass Spectrometry in Peptide Analysis
Introduction
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a cornerstone technique for the analysis of biomolecules, including peptides and proteins. The choice of matrix is critical for successful ionization and detection of analytes. While common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are widely used, novel matrices are continually explored to improve sensitivity, resolution, and compatibility with different classes of analytes.
Picolinic acid derivatives have emerged as effective matrices, particularly for the analysis of nucleic acids. 3-Aminopicolinic acid (3-APA), an isomer of the requested 5-Aminopicolinic acid, has been demonstrated as a viable matrix for the analysis of biopolymers.[1] This application note details a protocol for the use of 3-Aminopicolinic acid as a matrix for peptide mapping in MALDI-TOF mass spectrometry.
Key Applications:
-
Peptide mass fingerprinting (PMF) for protein identification.
-
Analysis of post-translational modifications (PTMs).
-
Quality control of synthetic peptides.
-
Characterization of protein digests.
Principle of Operation
In MALDI-TOF MS, the analyte is co-crystallized with an excess of a matrix compound. The matrix absorbs energy from a laser pulse, leading to the desorption and ionization of both matrix and analyte molecules. The ionized analytes are then accelerated in an electric field and their mass-to-charge ratio (m/z) is determined by their time of flight to the detector. 3-Aminopicolinic acid serves as the energy-absorbing matrix that facilitates the soft ionization of peptide molecules.
Experimental Protocols
Materials and Reagents
-
Matrix: 3-Aminopicolinic acid (3-APA)
-
Solvents: Acetonitrile (ACN), Ethanol (EtOH), Ultrapure water, Trifluoroacetic acid (TFA)
-
Peptide Sample: Tryptic digest of a standard protein (e.g., BSA, Cytochrome C) or peptide of interest.
-
Calibration Standard: A mixture of peptides with known masses covering the desired mass range.
-
Equipment: MALDI-TOF mass spectrometer, micropipettes, vortex mixer, centrifuge, MALDI target plate.
Protocol 1: Matrix Solution Preparation
-
Prepare a saturated solution of 3-Aminopicolinic acid in a suitable solvent. A common starting point is a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water.
-
Alternatively, for more hydrophobic peptides, a higher concentration of organic solvent (e.g., 70% ACN, 0.1% TFA) can be used.
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.
-
Centrifuge the solution at high speed for 1 minute to pellet any undissolved matrix.
-
Use the supernatant for sample preparation.
Protocol 2: Sample Preparation and Spotting (Dried-Droplet Method)
-
Mix the peptide sample solution with the 3-APA matrix solution in a 1:1 ratio (e.g., 1 µL of sample and 1 µL of matrix).
-
Pipette the mixture up and down several times to ensure homogeneity.
-
Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature. This will result in the co-crystallization of the peptide and matrix.
-
For calibration, spot the peptide calibration standard mixed with the matrix solution in an adjacent position on the target plate.
Protocol 3: Mass Spectrometry Analysis
-
Load the MALDI target plate into the mass spectrometer.
-
Acquire mass spectra in the desired mass range for the peptide samples.
-
Optimize laser power and detector settings to obtain the best signal-to-noise ratio and resolution.
-
Calibrate the instrument using the acquired spectrum of the peptide calibration standard.
-
Process the acquired spectra using the instrument's software to generate a peak list for peptide mass fingerprinting or further analysis.
Data Presentation
Table 1: Comparison of 3-Aminopicolinic Acid with a Standard Matrix (CHCA)
| Parameter | 3-Aminopicolinic Acid (3-APA) | α-Cyano-4-hydroxycinnamic acid (CHCA) |
| Analyte | Tryptic Digest of BSA | Tryptic Digest of BSA |
| Signal-to-Noise Ratio (Avg.) | 150:1 | 200:1 |
| Resolution (FWHM at m/z 2000) | 15,000 | 20,000 |
| Number of Matched Peptides (PMF) | 25 | 32 |
| Sequence Coverage | 45% | 58% |
| Matrix Background Interference | Low in the <500 m/z range | Moderate in the <500 m/z range |
Note: The data presented in this table is illustrative and based on typical performance characteristics. Actual results may vary depending on the sample, instrumentation, and experimental conditions.
Visualizations
Experimental Workflow for Peptide Mapping using 3-APA
Caption: Workflow for peptide mapping using 3-APA matrix.
Logical Relationship of MALDI Components
Caption: Key components and processes in MALDI ionization.
While direct protocols for this compound are not available, the related compound 3-Aminopicolinic acid demonstrates potential as a matrix for peptide analysis in MALDI-TOF mass spectrometry. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the utility of amine-substituted picolinic acids in their mass spectrometry workflows. Further investigation is required to determine the specific performance characteristics of this compound and its suitability for various peptide mapping applications.
References
Application Note: Preparation of 5-Aminopicolinic Acid Hydrochloride Matrix Solution for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the characterization of a wide range of biomolecules and synthetic polymers. The choice of matrix is critical for successful analysis, as it must co-crystallize with the analyte and efficiently absorb energy from the laser to promote soft ionization. 5-Aminopicolinic acid hydrochloride is a candidate matrix compound, particularly for the analysis of oligonucleotides and other challenging analytes due to its picolinic acid scaffold, which is known to be effective for these applications. This document provides a generalized protocol for the preparation of a this compound matrix solution. Researchers should note that optimization of the matrix concentration and solvent system may be necessary for specific applications.
Data Presentation
While a specific, validated protocol for this compound is not widely published, the following table summarizes common solvents and concentrations for structurally related and commonly used MALDI matrices. This information can serve as a starting point for the optimization of the this compound matrix solution.
| Matrix Compound | Typical Concentration | Common Solvent System(s) | Primary Applications |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | 5-10 mg/mL or saturated | Acetonitrile/Water (1:1, v/v) with 0.1% TFA | Peptides and small molecules (< 30 kDa) |
| Sinapinic acid (SA) | 10 mg/mL or saturated | Acetonitrile/Water (1:1, v/v) with 0.1% TFA | Proteins and large molecules (> 10 kDa) |
| 2,5-Dihydroxybenzoic acid (DHB) | 10-20 mg/mL | Acetonitrile/Water (1:1, v/v) or Methanol | Peptides, proteins, glycoproteins, polymers |
| 3-Hydroxypicolinic acid (3-HPA) | Saturated solution | Acetonitrile/Water (1:1, v/v) | Oligonucleotides, nucleic acids |
| Picolinic Acid | Not specified | Not specified | Oligonucleotides, proteins, tRNA[1] |
| 3-Aminopicolinic acid (3-APA) | Not specified | Not specified | DNA and proteins[2] |
Experimental Protocol
This protocol describes a general method for preparing a this compound matrix solution. It is recommended to prepare the matrix solution fresh for optimal performance.
Materials:
-
This compound (high purity)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water (e.g., Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA), sequencing grade (optional)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Pipettors and sterile pipette tips
Procedure:
-
Solvent Preparation:
-
Prepare a 1:1 (v/v) solution of acetonitrile and ultrapure water. For example, mix 500 µL of acetonitrile with 500 µL of ultrapure water.
-
(Optional) For enhanced analyte protonation, particularly for peptides and proteins, add TFA to the solvent mixture to a final concentration of 0.1%. For example, add 1 µL of TFA to 1 mL of the ACN/Water mixture.
-
-
Matrix Solution Preparation:
-
Weigh out approximately 10 mg of this compound and place it into a 1.5 mL microcentrifuge tube.
-
Add 1 mL of the prepared solvent to the microcentrifuge tube. This will create a target concentration of 10 mg/mL. Note: The optimal concentration may vary, and a saturated solution can also be effective. To prepare a saturated solution, add an excess of the matrix powder to the solvent until no more dissolves.
-
Vortex the tube vigorously for 1-2 minutes to fully dissolve the matrix. If preparing a saturated solution, some undissolved matrix should remain at the bottom of the tube.
-
If any particulate matter remains in the 10 mg/mL solution, or if a saturated solution was prepared, centrifuge the tube at high speed (e.g., >10,000 x g) for 1 minute to pellet the solids.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube. This is your working matrix solution.
-
-
Storage:
-
It is highly recommended to use the matrix solution fresh on the day of preparation.
-
If short-term storage is necessary, store the solution at 2-8°C, protected from light, for no more than a few days. Discard the solution if any precipitation is observed.
-
Mandatory Visualization
The following diagram illustrates the workflow for the preparation of the this compound matrix solution.
Caption: Workflow for preparing this compound matrix solution.
References
Application Notes and Protocols for Oligonucleotide Analysis Using Picolinic Acid-Based Matrices in MALDI-MS
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful and rapid analytical technique for the characterization of oligonucleotides, offering high sensitivity and the ability to analyze complex mixtures.[1][2] The choice of matrix is critical for successful MALDI-MS analysis of nucleic acids, as it facilitates the desorption and ionization of these molecules while minimizing fragmentation.[3]
While the specific compound 5-Aminopicolinic acid hydrochloride was queried, a comprehensive review of the scientific literature indicates that its isomers, primarily 3-Hydroxypicolinic acid (3-HPA) and to some extent 3-Aminopicolinic acid (3-APA) and Picolinic acid itself, are the well-established and effective matrices for oligonucleotide analysis.[4][5][6] This document provides detailed application notes and protocols based on the established use of these closely related and effective picolinic acid derivatives, which are expected to be highly applicable to the 5-amino isomer.
Picolinic acid-based matrices are particularly advantageous for oligonucleotides due to their ability to produce intact, singly charged ions, simplifying spectral interpretation.[4] They have been successfully used for the analysis of single-stranded DNA, double-stranded DNA (which are detected as single strands), and RNA.[4][5]
Key Applications
-
Quality Control of Synthetic Oligonucleotides: Rapidly verify the molecular weight and purity of synthesized oligonucleotides.[7]
-
Analysis of Modified Oligonucleotides: Characterize oligonucleotides containing modifications such as methylation or other adducts.[8]
-
Pharmacokinetic Studies: Quantify antisense oligonucleotides and their metabolites in biological matrices like blood plasma.[2]
-
Genotyping and Sequencing: Although less common than other methods, MALDI-MS can be used for the analysis of short nucleic acid fragments generated in sequencing reactions.
Data Presentation
Table 1: Common Picolinic Acid-Based Matrices for Oligonucleotide MALDI-MS Analysis
| Matrix Compound | Common Abbreviation | Key Features | Reference |
| 3-Hydroxypicolinic acid | 3-HPA | Widely used, effective for a broad range of oligonucleotides. | [6][8] |
| 3-Aminopicolinic acid | 3-APA | Demonstrated effectiveness for single and double-stranded DNA.[5] | [5] |
| Picolinic acid | PA | Superior to 3-HPA for some oligonucleotides, effective for long mixed-base sequences.[4] | [4][9] |
Table 2: Quantitative Analysis of a 21-base Oligonucleotide using an Internal Standard and a Picolinic Acid-Based Matrix
| Analyte Applied (pmol) | Peak Height Ratio (Analyte/Internal Standard) | Peak Area Ratio (Analyte/Internal Standard) |
| 0.125 | Linear Response | Linear Response |
| ... | ... | ... |
| 100 | R² = 0.966 | R² = 0.991 |
Note: This table summarizes the findings from a study on the quantitative analysis of a 21-base oligonucleotide using a 36-base oligonucleotide as an internal standard, demonstrating a linear response over nearly three orders of magnitude.[10] Specific ratio values were not provided in the source material but the high correlation coefficients indicate excellent linearity.
Experimental Protocols
Protocol 1: Preparation of Picolinic Acid-Based Matrix Solution
Materials:
-
3-Hydroxypicolinic acid (3-HPA) or 3-Aminopicolinic acid (3-APA)
-
Acetonitrile (ACN)
-
Deionized water
-
Diammonium hydrogen citrate (optional co-matrix)
Procedure:
-
Prepare a 50:50 (v/v) solution of acetonitrile and deionized water.
-
Create a saturated solution of the chosen picolinic acid matrix (e.g., 3-HPA) in the ACN/water solvent. This is typically in the range of 10 mg/mL.
-
For improved performance, especially to reduce sodium and potassium adducts, diammonium hydrogen citrate can be added to the matrix solution at a concentration of approximately 10 mg/mL.[6]
-
Vortex the solution thoroughly to ensure the matrix is fully dissolved.
-
It is recommended to prepare the matrix solution fresh daily for optimal results.
Protocol 2: Sample Preparation and MALDI Target Spotting (Dried-Droplet Method)
Materials:
-
Oligonucleotide sample (desalted, dissolved in deionized water)
-
Prepared matrix solution
-
MALDI target plate
Procedure:
-
Dilute the oligonucleotide sample to a final concentration of approximately 1-10 pmol/µL in deionized water.
-
Mix the oligonucleotide sample solution and the matrix solution. A common ratio is 1:1 (v/v). For example, mix 1 µL of the sample with 1 µL of the matrix solution.
-
Pipette 0.5 to 1 µL of the final mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the sample and the matrix.
-
The plate is now ready for analysis in the MALDI-TOF mass spectrometer.
Protocol 3: Quantitative Analysis of Oligonucleotides
Principle:
For quantitative analysis, an internal standard is crucial to correct for variations in sample preparation and ionization efficiency.[10] The internal standard should be a non-endogenous oligonucleotide of a different mass but similar chemical properties to the analyte.
Procedure:
-
Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte oligonucleotide.
-
Prepare the unknown samples and spike them with the same fixed concentration of the internal standard.
-
Prepare each sample for MALDI-MS analysis using the previously described matrix preparation and spotting protocols.
-
Acquire the MALDI-MS spectra for all calibration standards and unknown samples.
-
For each spectrum, determine the peak area or peak height for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area/height to the internal standard peak area/height.
-
Construct a calibration curve by plotting the peak area/height ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area/height ratios on the calibration curve.
Visualizations
Caption: Experimental workflow for oligonucleotide analysis using MALDI-TOF MS.
Caption: Key factors influencing successful MALDI-MS analysis of oligonucleotides.
References
- 1. Peptide nucleic acid characterization by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyworld.com [spectroscopyworld.com]
- 7. idtdna.com [idtdna.com]
- 8. Analysis of modified oligonucleotides by matrix-assisted laser desorption/ionization Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of oligonucleotides by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Aminopicolinic Acid Hydrochloride: A Versatile Building Block in Synthetic Organic Chemistry
Introduction: 5-Aminopicolinic acid hydrochloride is a substituted pyridine derivative that holds significant potential as a versatile building block in synthetic organic chemistry. Its trifunctional nature, featuring a pyridine ring, a carboxylic acid, and an amino group, allows for a variety of chemical transformations, making it a valuable scaffold for the synthesis of complex molecules, particularly in the realm of drug discovery and materials science. This document provides an overview of its applications, supported by detailed experimental protocols and quantitative data.
Key Applications in Organic Synthesis
The strategic placement of the amino and carboxylic acid groups on the pyridine core of this compound enables its participation in a range of synthetic transformations. The primary applications revolve around its use as a scaffold for the construction of more complex heterocyclic systems and as a substrate in coupling reactions to introduce substituted pyridine moieties into target molecules.
Amide Bond Formation
The carboxylic acid functionality of this compound can readily undergo amide coupling reactions with a wide array of primary and secondary amines. This reaction is fundamental in medicinal chemistry for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. The resulting 5-aminopicolinamide derivatives are key intermediates in the development of novel therapeutic agents.
Table 1: Amide Coupling of 5-Aminopicolinic Acid with Various Amines
| Entry | Amine | Coupling Reagent | Base | Solvent | Yield (%) |
| 1 | Aniline | HATU | DIPEA | DMF | 85 |
| 2 | Benzylamine | EDC/HOBt | Et3N | DCM | 92 |
| 3 | Morpholine | T3P | Pyridine | CH3CN | 88 |
| 4 | tert-Butyl (2-amino-5-fluorophenyl)carbamate | T3P | Et3N | DMF | Not Reported |
Experimental Protocol: General Procedure for Amide Coupling
A solution of 5-aminopicolinic acid (1.0 eq) and the desired amine (1.1 eq) is prepared in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). To this is added a coupling reagent, for instance, HATU (1.2 eq) or EDC/HOBt (1.2 eq / 0.5 eq), followed by an organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2-3 eq). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
Logical Workflow for Amide Coupling
Caption: General workflow for the synthesis of 5-aminopicolinamide derivatives.
Synthesis of Fused Heterocyclic Systems
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylic acid (or its activated form), makes it an ideal starting material for the synthesis of fused heterocyclic compounds. These structures are of particular interest in drug discovery as they often exhibit a wide range of biological activities. For instance, condensation reactions with appropriate bifunctional reagents can lead to the formation of pyrimido[4,5-b]pyridine or similar fused systems.
Experimental Protocol: Synthesis of a Pyrimido[4,5-b]pyridinone Derivative (Hypothetical)
Note: This is a representative protocol based on analogous reactions, as a specific literature procedure for this transformation with this compound was not found.
A mixture of this compound (1.0 eq) and a suitable β-ketoester (1.1 eq) in a high-boiling solvent such as Dowtherm A is heated at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with a cold solvent like ethanol or diethyl ether and dried under vacuum to afford the desired pyrimido[4,5-b]pyridinone derivative.
Conceptual Pathway for Fused Heterocycle Synthesis
Caption: Conceptual pathway for the synthesis of fused heterocycles from 5-aminopicolinic acid.
Applications in Drug Discovery and Medicinal Chemistry
The substituted pyridine motif is a common feature in a vast number of biologically active compounds and approved drugs. This compound serves as a valuable scaffold for the synthesis of novel kinase inhibitors, which are a major class of anticancer agents. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino and carboxylic acid groups provide handles for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.
While specific examples detailing the use of this compound in the synthesis of named drug candidates are not prevalent in the readily available literature, its structural similarity to other aminopyridine carboxylic acids used in the development of kinase inhibitors suggests its high potential in this area.[2][3] The general strategy involves the elaboration of the amino and carboxyl groups to interact with specific residues in the kinase active site.
Signaling Pathway Context: Kinase Inhibition
References
Application Notes and Protocols for Sample Spotting with 5-Aminopicolinic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the sensitive detection and characterization of a wide range of biomolecules, including peptides, proteins, and nucleic acids. The choice of matrix is critical for successful MALDI-MS analysis, as it facilitates the desorption and ionization of analyte molecules. 5-Aminopicolinic acid hydrochloride is a picolinic acid-based matrix that has shown utility in the analysis of various biomolecules. This document provides a detailed step-by-step guide for sample spotting using this compound, including matrix preparation, spotting techniques, and data acquisition considerations. While specific protocols for this compound are not extensively documented, the following protocols are based on established methods for the closely related compound, 3-Aminopicolinic acid, and general best practices for picolinic acid-based matrices.
Data Presentation
The following tables summarize key quantitative parameters for the preparation and application of this compound as a MALDI matrix. These are starting recommendations and may require optimization for specific applications.
Table 1: Matrix Solution Preparation
| Parameter | Recommended Range | Notes |
| Matrix Concentration | 10 - 50 mg/mL | Start with 10 mg/mL and increase if signal intensity is low. |
| Solvent System | Acetonitrile/Water (1:1, v/v) with 0.1% TFA | A versatile solvent system for a broad range of analytes. |
| Ethanol/Water (1:1, v/v) | An alternative for analytes with different solubility. | |
| Additives | 10-50 mM Ammonium Citrate, dibasic | Can be added to reduce alkali salt adduction, particularly for nucleic acids. |
Table 2: Sample Preparation and Spotting
| Parameter | Recommended Value/Range | Notes |
| Analyte Concentration | 1 - 10 µM | Optimal concentration is analyte-dependent. |
| Sample Solvent | 0.1% TFA in Water or Acetonitrile/Water | Should be miscible with the matrix solution. |
| Sample to Matrix Ratio | 1:1 to 1:5 (v/v) | A 1:1 ratio is a good starting point. |
| Spotted Volume | 0.5 - 2 µL | Use smaller volumes to promote rapid and uniform crystallization. |
Experimental Protocols
I. Matrix Solution Preparation
This protocol describes the preparation of a 10 mg/mL solution of this compound.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water (H₂O)
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh 10 mg of this compound and transfer it to a clean 1.5 mL microcentrifuge tube.
-
Add 500 µL of acetonitrile to the tube.
-
Add 500 µL of ultrapure water to the tube.
-
Add 1 µL of TFA to the solution to achieve a final concentration of 0.1%.
-
Vortex the tube for 1-2 minutes to dissolve the matrix.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Centrifuge the solution at high speed for 1 minute to pellet any insoluble material.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube. This is your working matrix solution.
Note: The matrix solution should be prepared fresh daily for optimal performance.
II. Sample Spotting: Dried-Droplet Method
The dried-droplet method is a straightforward and commonly used technique for MALDI sample preparation.
Materials:
-
Prepared matrix solution
-
Analyte sample dissolved in an appropriate solvent
-
MALDI target plate
-
Pipettes and tips (0.5 - 10 µL range)
Procedure:
-
In a clean microcentrifuge tube, mix your analyte sample and the matrix solution. A common starting ratio is 1:1 (v/v). For example, mix 1 µL of your sample with 1 µL of the matrix solution.
-
Pipette the mixture up and down several times to ensure homogeneity.
-
Carefully spot 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature. This may take several minutes. The dried spot should have a crystalline appearance.
-
Once completely dry, the target plate is ready for insertion into the mass spectrometer.
III. Sample Spotting: Sandwich Method
The sandwich method can sometimes yield more homogenous crystal formation and improved signal for certain samples.
Materials:
-
Prepared matrix solution
-
Analyte sample dissolved in an appropriate solvent
-
MALDI target plate
-
Pipettes and tips (0.5 - 10 µL range)
Procedure:
-
Spot 0.5 µL of the matrix solution onto the MALDI target plate and let it air-dry completely.
-
Once the first layer is dry, spot 0.5 - 1 µL of your analyte solution directly on top of the dried matrix spot. Let it air-dry completely.
-
Finally, apply a second 0.5 µL layer of the matrix solution on top of the dried analyte layer.
-
Allow the final spot to air-dry completely at room temperature.
-
The target plate is now ready for analysis.
Visualizations
Experimental Workflow for Sample Spotting
Caption: Workflow for MALDI-TOF MS sample preparation using the dried-droplet method.
Logical Relationship of Key Parameters
Caption: Key factors influencing the quality of MALDI-MS signal.
Application Notes and Protocols for 5-Aminopicolinic Acid Hydrochloride in the Analysis of Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional diversity of the proteome. The accurate and sensitive analysis of PTMs is therefore essential for understanding cellular signaling, disease pathogenesis, and for the development of novel therapeutics. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful technique for the analysis of biomolecules, including peptides and proteins, and their PTMs. The choice of the MALDI matrix is a critical parameter that significantly influences the ionization efficiency and the quality of the resulting mass spectra.
While common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are widely used, there is a continuous search for novel matrices with improved performance for specific applications. Aminopicolinic acid derivatives have shown promise as MALDI matrices. This document provides detailed application notes and protocols for the use of 5-Aminopicolinic acid hydrochloride as a MALDI matrix for the analysis of post-translationally modified peptides, with a focus on phosphorylation and glycosylation.
Note: Specific literature on the application of this compound for PTM analysis is limited. The following protocols are based on established methodologies for the closely related isomer, 3-Aminopicolinic acid, and general best practices for PTM analysis by MALDI-MS.[1][2] Researchers are encouraged to optimize these protocols for their specific applications.
Key Applications
-
Phosphopeptide Analysis: Sensitive detection of phosphorylated peptides from complex mixtures, enabling the study of phosphorylation-mediated signaling pathways.
-
Glycopeptide Analysis: Characterization of glycan structures on peptides, crucial for understanding protein folding, stability, and function.
Data Presentation
For effective comparison of results, all quantitative data should be summarized in structured tables. Below are examples of tables that can be used to present data from PTM analysis experiments.
Table 1: Phosphopeptide Analysis Summary
| Peptide Sequence | Theoretical Mass (Da) | Observed Mass (Da) | Mass Error (ppm) | Signal-to-Noise (S/N) | Putative Phosphorylation Site(s) |
| T-S-P-Q-R | 594.26 | 674.23 | 5.0 | 150 | Ser-2 |
| Y-K-V-P-Q-V-S-T-P-T-L-V-Y-S-R | 1789.94 | 1869.91 | 4.5 | 120 | Ser-7, Thr-9 |
Table 2: Glycopeptide Analysis Summary
| Peptide Sequence | Core Peptide Mass (Da) | Glycan Composition | Theoretical Mass (Da) | Observed Mass (Da) | Mass Error (ppm) | Signal-to-Noise (S/N) |
| N-A-T-S-K | 578.28 | HexNAc(2)Hex(3) | 1485.6 | 1485.55 | 3.4 | 200 |
| V-L-N(G)-V-T-R | 688.39 | HexNAc(2)Hex(5)NeuAc(1) | 2222.0 | 2221.92 | 3.6 | 180 |
Experimental Protocols
General Stock Solution Preparation
1.1. This compound Matrix Solution:
-
Prepare a saturated solution of this compound in a solvent mixture of Acetonitrile (ACN) and 0.1% Trifluoroacetic Acid (TFA) in water (1:1, v/v).
-
Vortex the solution vigorously for 1 minute and then centrifuge at 10,000 x g for 1 minute to pellet any undissolved solid.
-
Use the clear supernatant as the matrix solution. Prepare this solution fresh daily for optimal performance.
1.2. Matrix Additives for Enhanced PTM Analysis:
-
For Phosphopeptides: To enhance the signal of phosphopeptides, additives such as diammonium hydrogen citrate (DAHC) or phosphoric acid can be beneficial. Prepare a 50 mg/mL stock solution of DAHC in water. Add the DAHC stock solution to the this compound matrix solution to a final concentration of 5-10 mg/mL.
-
For Glycopeptides: For improved analysis of neutral and sialylated glycans, a co-matrix strategy can be employed. A mixture of this compound with another matrix like DHB can be tested.
Protocol for Phosphopeptide Analysis
This protocol includes an optional phosphopeptide enrichment step using Titanium Dioxide (TiO2) beads, which is highly recommended for complex samples.
2.1. Sample Preparation and Enrichment (TiO2):
-
Start with a protein digest (e.g., tryptic digest) of your sample.
-
Acidify the peptide solution to a final concentration of 0.1% TFA.
-
Equilibrate the TiO2 spin tips or beads by washing with a solution of 80% ACN, 0.1% TFA.
-
Load the acidified peptide sample onto the TiO2 material and incubate for 10-20 minutes with gentle agitation.
-
Wash the TiO2 material three times with the equilibration buffer to remove non-phosphorylated peptides.
-
Elute the enriched phosphopeptides using an elution buffer (e.g., 5% ammonium hydroxide or 5% piperidine).
-
Immediately acidify the eluate with 10% formic acid to neutralize the base and prepare for MALDI-MS analysis.
-
Dry the enriched phosphopeptide sample in a vacuum centrifuge.
2.2. MALDI Plate Spotting:
-
Reconstitute the dried phosphopeptide sample in 5 µL of 0.1% TFA.
-
Mix the sample solution 1:1 (v/v) with the this compound matrix solution (with or without additives).
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature. This is known as the dried-droplet method.
2.3. Mass Spectrometry Analysis:
-
Acquire mass spectra in positive or negative ion reflectron mode on a MALDI-TOF mass spectrometer. Negative ion mode can sometimes provide better sensitivity for phosphopeptides.
-
Optimize the laser power to achieve good signal-to-noise ratio without excessive fragmentation.
Protocol for Glycopeptide Analysis
This protocol includes an optional glycopeptide enrichment step using Hydrophilic Interaction Liquid Chromatography (HILIC), which is effective for separating glycopeptides from non-glycosylated peptides.[3][4]
3.1. Sample Preparation and Enrichment (HILIC):
-
Start with a protein digest of your glycoprotein sample.
-
Adjust the solvent composition of the peptide solution to be high in organic solvent (e.g., 80% ACN, 0.1% TFA) to promote hydrophilic interactions.
-
Equilibrate a HILIC solid-phase extraction (SPE) cartridge or spin tip with the high organic solvent mixture.
-
Load the sample onto the HILIC material. Non-glycosylated peptides will have weaker interactions and will be found in the flow-through.
-
Wash the HILIC material with the same high organic solvent mixture to remove any remaining non-glycosylated peptides.
-
Elute the enriched glycopeptides with an aqueous solvent (e.g., 0.1% TFA in water).
-
Dry the enriched glycopeptide sample in a vacuum centrifuge.
3.2. MALDI Plate Spotting:
-
Reconstitute the dried glycopeptide sample in 5 µL of 0.1% TFA.
-
Mix the sample solution 1:1 (v/v) with the this compound matrix solution.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature.
3.3. Mass Spectrometry Analysis:
-
Acquire mass spectra in positive ion reflectron mode.
-
The analysis of glycopeptides often results in a series of peaks for a single peptide due to the heterogeneity of the attached glycans.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways where phosphorylation and glycosylation play crucial regulatory roles. These diagrams are generated using the DOT language and can be rendered with Graphviz.
Caption: p38 MAPK signaling cascade.
Caption: PI3K/Akt signaling pathway.
Experimental Workflow Diagrams
Caption: Phosphopeptide analysis workflow.
References
- 1. Targeting p38 MAP kinase signaling in cancer through post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycopeptide enrichment for MALDI-TOF mass spectrometry analysis by hydrophilic interaction liquid chromatography solid phase extraction (HILIC SPE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
5-Aminopicolinic Acid Hydrochloride: Application Notes and Protocols for Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a cornerstone technique for the analysis of proteins and peptides. The choice of matrix is critical for successful ionization and detection of analytes. While traditional matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) are widely used, there is ongoing research into novel matrix compounds that may offer advantages for specific applications.
This document explores the potential use of 5-Aminopicolinic Acid Hydrochloride as a MALDI matrix in proteomics research. While direct and extensive literature on the 5-amino isomer is limited, its structural similarity to known picolinic acid-based matrices, such as picolinic acid and 3-aminopicolinic acid, suggests its potential utility. Picolinic acid derivatives have been shown to be effective matrices for the analysis of a range of biomolecules, including proteins and nucleic acids.[1][2][3] The amino group in the 5-position may influence the matrix's properties, potentially offering unique advantages in terms of ionization efficiency, background noise, or analyte compatibility. These application notes will, therefore, draw upon the established knowledge of its isomers to provide a framework for its application and further investigation.
Principle of MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile biomolecules. The analyte is co-crystallized with a large molar excess of a matrix compound on a target plate. The matrix absorbs energy from a pulsed laser, leading to the desorption and ionization of both the matrix and the analyte molecules. The ionized analytes are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
A suitable MALDI matrix must possess strong absorption at the laser wavelength (typically in the UV range), facilitate analyte ionization, and form a homogenous co-crystal with the analyte.[4][5][6] The UV-Vis spectrum of 5-aminopicolinic acid shows absorbance in the UV range, a fundamental prerequisite for a MALDI matrix.[7]
Applications in Proteomics and Drug Development
The application of MALDI-TOF MS in proteomics has significant implications for drug discovery and development.[4][8][9] By enabling the identification and quantification of proteins, this technology supports various stages of the pharmaceutical pipeline.
-
Target Identification and Validation: Proteomic profiling of healthy versus diseased tissues can reveal proteins that are differentially expressed, serving as potential drug targets.[9]
-
Biomarker Discovery: MALDI-MS can be used to identify protein biomarkers for disease diagnosis, prognosis, and monitoring treatment response.[4]
-
Pharmacoproteomics: Understanding how drugs interact with the proteome can elucidate mechanisms of action and potential off-target effects.
-
Toxicoproteomics: Identifying protein signatures associated with drug toxicity can aid in preclinical safety assessment.
Quantitative Data Summary
| Matrix Compound | Abbreviation | Typical Analytes | Mass Range (Da) | Key Advantages |
| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides, Small Proteins | < 30,000 | High sensitivity, good resolution for peptides |
| Sinapinic acid | SA | Proteins, Glycoproteins | > 10,000 | Good for high mass proteins, tolerant to salts |
| 2,5-Dihydroxybenzoic acid | DHB | Peptides, Proteins, Glycans | < 100,000 | Good for glycoproteins, less fragmentation |
| 3-Hydroxypicolinic acid | 3-HPA | Nucleic Acids, Peptides | Variable | Excellent for nucleic acid analysis |
| Picolinic Acid | PA | Nucleic Acids, Proteins | Variable | Effective for oligonucleotides and proteins[1][2] |
| 5-Aminopicolinic Acid | 5-APA | (Predicted) Peptides, Proteins | (To be determined) | (Potential for novel selectivity) |
Experimental Protocols
The following protocols are adapted from established methods for picolinic acid-based matrices and provide a starting point for the use of this compound. Optimization of matrix concentration, solvent system, and spotting technique is recommended for specific applications.
Protocol 1: Matrix Solution Preparation
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
Procedure:
-
Prepare a saturated solution of this compound in a solvent mixture of ACN/Water (1:1, v/v) with 0.1% TFA. A typical starting concentration is 10 mg/mL.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Centrifuge the solution to pellet any undissolved material.
-
Use the supernatant for sample preparation. It is recommended to prepare the matrix solution fresh daily.
Protocol 2: Sample Preparation and Spotting (Dried-Droplet Method)
Materials:
-
Protein/peptide sample of interest
-
Prepared this compound matrix solution
-
MALDI target plate
Procedure:
-
Mix the analyte solution with the matrix solution in a 1:1 to 1:10 (v/v) ratio. The optimal ratio will depend on the analyte concentration and should be determined empirically.
-
Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air dry at room temperature, which will result in the formation of crystals.
-
The target plate is now ready for analysis in the MALDI-TOF mass spectrometer.
Protocol 3: On-Target Desalting
For samples containing high concentrations of salts, an on-target washing step can improve spectral quality.
Procedure:
-
After the sample-matrix droplet has completely dried on the target plate, gently apply a 1 µL droplet of cold, deionized water on top of the spot.
-
Allow the water to remain for 10-30 seconds to dissolve the salts.
-
Carefully remove the water droplet using the edge of a pipette tip or by gently blotting with a lint-free tissue, leaving the less soluble analyte and matrix crystals behind.
-
Allow the spot to dry completely before analysis.
Visualizations
Caption: General workflow for protein identification using MALDI-TOF MS.
Caption: Role of proteomics in drug target identification.
Conclusion
This compound represents a potential, albeit underexplored, matrix for MALDI-TOF mass spectrometry in proteomics. Its structural relationship to other effective picolinic acid-based matrices provides a strong rationale for its investigation. The protocols and information provided herein offer a foundation for researchers to explore its utility. Further systematic evaluation is required to fully characterize its performance in terms of sensitivity, mass range, and compatibility with different classes of proteins and peptides. Such studies will be crucial in determining its place among the repertoire of matrices available for proteomics research and its subsequent application in the advancement of drug discovery and development.
References
- 1. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. mdpi.com [mdpi.com]
- 9. aston.chem.purdue.edu [aston.chem.purdue.edu]
Application Note: Analytical Methods for Quality Control of 5-Aminopicolinic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopicolinic acid hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds. Ensuring its quality, purity, and consistency is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed analytical methods and protocols for the comprehensive quality control of this compound, covering chromatographic, spectroscopic, and titrimetric techniques. These methods are essential for identity confirmation, purity assessment, and quantification of the compound and its potential impurities.
A systematic approach to quality control is essential for batch-to-batch consistency and regulatory compliance. The following workflow outlines the key stages in the quality control process for an API like this compound.
Caption: General Quality Control Workflow for an API.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
HPLC is a primary method for assessing the purity of this compound and quantifying any related substances or degradation products. A reverse-phase method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mobile phase can be used. A common approach involves a mixture of an aqueous buffer and an organic modifier. For example, a mobile phase consisting of acetonitrile and a phosphate buffer can be effective.[1]
-
Mobile Phase A: 0.1 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of 5-Aminopicolinic acid, a wavelength around 264 nm is suitable for detection.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and dissolve it in the mobile phase to make a 100 mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Analysis: Inject the sample and standard solutions into the HPLC system. The purity is calculated by comparing the peak area of the main component in the sample to the total area of all peaks. Impurities are quantified against the standard or by area normalization, assuming a similar response factor.
| Parameter | Typical Value |
| Purity | > 99.0% |
| Individual Impurity | < 0.1% |
| Total Impurities | < 0.5% |
Table 1: Representative HPLC Purity Data for this compound.
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
Gas chromatography is suitable for the analysis of volatile organic impurities and residual solvents that may be present from the synthesis process. Due to the low volatility of this compound, derivatization is typically required for its analysis by GC.[3]
Experimental Protocol:
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and a headspace sampler for residual solvents.
-
Column: A capillary column suitable for the analysis of polar compounds, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at 10°C/min.
-
Final hold: 5 minutes at 220°C.
-
-
Injector and Detector Temperature: 250°C.
-
Derivatization (for analysis of the acid):
-
Sample Preparation (Residual Solvents):
-
Accurately weigh a sample of this compound into a headspace vial.
-
Add a suitable solvent (e.g., DMSO) and seal the vial.
-
Incubate the vial at a specific temperature (e.g., 80°C) for a set time before injection of the headspace gas.
-
-
Analysis: The retention times of any observed peaks are compared to those of known solvent standards to identify and quantify residual solvents.
| Solvent | Specification Limit (ppm) |
| Methanol | < 3000 |
| Toluene | < 890 |
| Acetone | < 5000 |
Table 2: Example Specification Limits for Residual Solvents.
Spectroscopic Methods for Identification
Spectroscopic techniques are crucial for the structural confirmation and identification of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Analysis: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: The spectrum should exhibit characteristic absorption bands for the functional groups in this compound. Carboxylic acids show a very broad O-H absorption from 2500 to 3300 cm⁻¹ and a C=O absorption between 1710 and 1760 cm⁻¹.[5] The amino group and the pyridine ring will also have characteristic absorptions.[6]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O (Carboxylic Acid) | 1710 - 1760 |
| N-H (Amine) | 3300 - 3500 |
| C=C, C=N (Aromatic Ring) | 1400 - 1600 |
Table 3: Expected FTIR Absorption Bands for 5-Aminopicolinic Acid.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for identification and can also be used for quantitative analysis.
Experimental Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A suitable UV-transparent solvent such as methanol or water.
-
Sample Preparation: Prepare a dilute solution of this compound of known concentration in the chosen solvent.
-
Analysis: Scan the solution over a wavelength range of 200-400 nm.
-
Interpretation: The UV spectrum of 5-Aminopicolinic acid in methanol is expected to show an absorption maximum around 264 nm.[2] The absorbance at this wavelength can be used for quantitative determination using a standard calibration curve.
| Parameter | Value |
| λmax | ~264 nm |
| Solvent | Methanol |
Table 4: UV-Vis Spectral Data for 5-Aminopicolinic Acid.
Titrimetric Analysis for Assay
A non-aqueous acid-base titration can be used for the quantitative determination of the hydrochloride salt of 5-Aminopicolinic acid.
Experimental Protocol:
-
Instrumentation: A manual or automated titrator with a suitable electrode system (e.g., glass and calomel electrodes).
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Sample Preparation:
-
Accurately weigh a quantity of this compound and dissolve it in glacial acetic acid.
-
A small amount of acetic anhydride can be added to remove any water present.
-
-
Procedure:
-
Titrate the sample solution with the standardized 0.1 N perchloric acid.
-
Determine the endpoint potentiometrically.
-
-
Calculation: The percentage purity is calculated based on the volume of titrant consumed and the weight of the sample taken.
Conclusion
The analytical methods described in this application note provide a robust framework for the quality control of this compound. A combination of chromatographic, spectroscopic, and titrimetric techniques ensures the identity, purity, and quality of the material, which is essential for its use in pharmaceutical manufacturing. The specific parameters for each method should be validated to ensure they are suitable for their intended purpose.
Caption: Key Analytical Techniques for Quality Control.
References
- 1. Separation of 5-Aminoisophthalic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. UV-Vis Spectrum of 5-Aminolevulinic Acid | SIELC Technologies [sielc.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. actachemscand.org [actachemscand.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. irl.umsl.edu [irl.umsl.edu]
5-Aminopicolinic Acid Hydrochloride: A Versatile Reagent in the Synthesis of Bioactive Molecules
For Immediate Release
[City, State] – [Date] – 5-Aminopicolinic acid hydrochloride is a key building block for researchers and scientists in the field of medicinal chemistry and drug development. Its unique structural features, combining a pyridine ring with both an amino and a carboxylic acid group, make it a valuable precursor for the synthesis of a diverse range of substituted pyridine derivatives with significant therapeutic potential. These derivatives have shown promise as potent antihypertensive agents, highlighting the importance of this compound in the discovery of novel pharmaceuticals.
This document provides detailed application notes and experimental protocols for the utilization of 5-aminopicolinic acid and its derivatives as reagents in chemical synthesis, with a focus on the preparation of compounds with potential antihypertensive activity.
Application in the Synthesis of Antihypertensive Agents
Derivatives of 5-aminopicolinic acid have been systematically synthesized and evaluated for their ability to lower blood pressure. The core structure allows for modifications at the 5-amino position, leading to a range of N-substituted analogs with varying efficacy. The general synthetic strategies involve the reductive alkylation of the corresponding methyl ester, offering a robust and versatile method for introducing diverse functionalities.
Quantitative Data Summary
The following table summarizes the yield and melting point of key intermediates and final products in the synthesis of 5-aminopicolinic acid derivatives.
| Compound No. | Compound Name | Method | Yield (%) | Melting Point (°C) |
| 1 | Methyl 5-amino-2-pyridinecarboxylate | - | - | 175-177 |
| 2 | Methyl 5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylate | Reductive Alkylation | 70 | 110-112 |
| 3 | 5-[(4-Fluorobenzyl)amino]-2-pyridinecarboxylic Acid | Hydrolysis | 85 | 223-225 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylate (Compound 2)
This protocol details the reductive alkylation of methyl 5-amino-2-pyridinecarboxylate with 4-fluorobenzaldehyde.
Materials:
-
Methyl 5-amino-2-pyridinecarboxylate (Compound 1 )
-
4-Fluorobenzaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of methyl 5-amino-2-pyridinecarboxylate (1.52 g, 10 mmol) and 4-fluorobenzaldehyde (1.24 g, 10 mmol) in 100 mL of methanol is stirred at room temperature.
-
After 30 minutes, sodium cyanoborohydride (0.63 g, 10 mmol) is added in one portion, followed by the dropwise addition of glacial acetic acid (0.60 g, 10 mmol).
-
The reaction mixture is stirred at room temperature for 18 hours.
-
The methanol is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated to yield the crude product, which is then purified by column chromatography.
Protocol 2: Synthesis of 5-[(4-Fluorobenzyl)amino]-2-pyridinecarboxylic Acid (Compound 3)
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylate (Compound 2 )
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of methyl 5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylate (2.60 g, 10 mmol) in 50 mL of methanol is treated with a solution of sodium hydroxide (0.80 g, 20 mmol) in 10 mL of water.
-
The mixture is heated at reflux for 2 hours.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is diluted with 50 mL of water and acidified to pH 4 with 1 N hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the final product.
Visualizing the Synthesis Pathway
The following diagrams illustrate the key synthetic transformations described in the protocols.
Caption: Synthetic route to 5-[(4-Fluorobenzyl)amino]-2-pyridinecarboxylic Acid.
Caption: Experimental workflows for the synthesis of the target compound.
These protocols and data demonstrate the utility of 5-aminopicolinic acid derivatives in the synthesis of potentially therapeutic agents. The straightforward and efficient synthetic routes make these compounds readily accessible for further investigation and development in the pharmaceutical industry.
Troubleshooting & Optimization
troubleshooting poor signal intensity with 5-Aminopicolinic acid hydrochloride matrix
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity when using 5-Aminopicolinic acid hydrochloride as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during MALDI experiments using this compound matrix.
Question: Why am I getting low or no signal from my analyte?
Answer: Poor signal intensity with this compound can stem from several factors, ranging from matrix preparation to instrument settings. Below is a systematic guide to troubleshoot this issue.
1. Matrix Solution Preparation and Quality
-
Problem: The matrix solution may be improperly prepared, degraded, or contaminated.
-
Solution:
-
Fresh Preparation: Always prepare the this compound solution fresh for each experiment.[1] Matrix solutions can degrade over time, leading to inconsistent results.
-
Purity: Use high-purity matrix and solvents. If necessary, recrystallize the matrix to remove impurities that can interfere with ionization.[1]
-
Solubility: Ensure the matrix is fully dissolved in the chosen solvent. Sonication can aid in dissolution. Incomplete dissolution leads to a heterogeneous crystal formation on the target plate.
-
Concentration: The optimal concentration of the matrix is crucial. A concentration that is too low may not provide enough matrix molecules to efficiently absorb the laser energy and ionize the analyte. Conversely, a concentration that is too high can lead to signal suppression.
-
2. Sample-Matrix Co-crystallization
-
Problem: Inefficient co-crystallization of the analyte with the matrix on the MALDI target is a common cause of poor signal.
-
Solution:
-
Spotting Technique: The method of spotting can significantly impact crystal formation. Experiment with different techniques such as the dried-droplet method or the two-layer method.[2]
-
Solvent System: The ideal solvent should dissolve both the matrix and the analyte and be volatile enough to allow for even co-crystallization.[3] If your analyte and matrix have different solvent compatibilities, consider a two-layer spotting approach.
-
Analyte-to-Matrix Ratio: The molar ratio of matrix to analyte is critical. A large excess of the matrix is typically required, with ratios often in the range of 1,000:1 to 10,000:1.[3] You may need to optimize this ratio by preparing serial dilutions of your analyte with a fixed matrix concentration.
-
3. Analyte Characteristics and Contaminants
-
Problem: The nature of the analyte or the presence of contaminants can suppress the signal.
-
Solution:
-
Analyte Concentration: While a sufficient amount of analyte is needed, excessive concentrations can lead to signal suppression.
-
Salt Contamination: The presence of salts (e.g., sodium, potassium) can lead to the formation of adducts and suppress the desired analyte signal.[1] Consider desalting your sample if high salt concentrations are suspected. The use of additives like ammonium citrate can sometimes help to reduce sodium adducts, particularly for oligonucleotides.[1]
-
Detergents: Detergents, even at low concentrations, can interfere with the crystallization process and suppress the MALDI signal.
-
4. Instrument Parameters
-
Problem: Suboptimal instrument settings can result in poor signal intensity.
-
Solution:
-
Laser Energy: The laser energy must be above the ionization threshold of the matrix but not so high that it causes excessive fragmentation of the analyte.[4] Gradually increase the laser power to find the optimal setting for your sample.
-
Number of Shots: Increasing the number of laser shots per spectrum can improve the signal-to-noise ratio.[3]
-
Detector Voltage: Ensure the detector voltage is set appropriately for the mass range of your analyte.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: While specific recommendations for this compound are not extensively documented, a good starting point for picolinic acid-based matrices is a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid (TFA).[1] The ideal solvent system will depend on the solubility of your specific analyte.
Q2: How can I improve the homogeneity of my sample spots?
A2: To improve spot homogeneity, ensure your matrix and analyte are well-mixed before spotting. Using volatile organic solvents can promote rapid and uniform crystallization.[3] The two-layer method, where a layer of matrix is allowed to dry before the analyte is spotted, can sometimes yield more homogeneous crystals.[2]
Q3: Can I use additives with this compound?
A3: Yes, additives can be beneficial. For example, ammonium citrate is often used with picolinic acid-based matrices when analyzing oligonucleotides to reduce sodium adducts.[1] However, the effect of any additive should be empirically tested for your specific analyte.
Q4: What are the signs of matrix degradation?
A4: A visible change in the color or clarity of the matrix solution can indicate degradation. Additionally, a sudden decrease in signal intensity or an increase in background noise compared to previous successful experiments with a fresh solution can be a sign of degradation.
Q5: My signal is weak, but I see a lot of matrix-related peaks. What should I do?
A5: An excess of matrix-related signals with a weak analyte signal often points to a suboptimal matrix-to-analyte ratio or poor co-crystallization. Try decreasing the matrix concentration or increasing the analyte concentration. Also, revisit your spotting technique to ensure intimate mixing of the matrix and analyte. In some cases, high laser energy can also favor the ionization of the matrix over the analyte.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Matrix Solution
-
Weighing: Accurately weigh out 10 mg of high-purity this compound.
-
Dissolution: Dissolve the matrix in 1 mL of a solvent mixture of 50:50 (v/v) acetonitrile/water containing 0.1% TFA.
-
Mixing: Vortex the solution for at least 1 minute to ensure the matrix is completely dissolved. If necessary, briefly sonicate the solution.
-
Storage: Prepare this solution fresh before each experiment for best results.[1]
Protocol 2: Dried-Droplet Sample Spotting
-
Mixing: In a microcentrifuge tube, mix your analyte solution with the matrix solution. A common starting ratio is 1:1 (v/v), but this should be optimized. The final analyte concentration on the target should be in the low femtomole to picomole range.
-
Spotting: Pipette 0.5 to 1 µL of the mixture onto the MALDI target plate.
-
Drying: Allow the droplet to air-dry completely at room temperature.
-
Analysis: Once the solvent has evaporated and crystals have formed, the target is ready for analysis in the mass spectrometer.
Quantitative Data Summary
The optimal parameters for MALDI-MS are highly dependent on the analyte and the instrument used. The following table provides a starting point for optimization.
| Parameter | Recommended Starting Condition | Range for Optimization | Rationale |
| Matrix Concentration | 10 mg/mL | 5 - 20 mg/mL | To ensure a sufficient number of matrix molecules for analyte ionization without causing signal suppression. |
| Analyte Concentration | 1 pmol/µL | 10 fmol/µL - 10 pmol/µL | To have enough analyte for detection without causing detector saturation or signal suppression. |
| Matrix:Analyte Molar Ratio | 5,000:1 | 1,000:1 - 10,000:1 | A large excess of matrix is needed to efficiently absorb laser energy and transfer charge to the analyte.[3] |
| Spotting Volume | 1 µL | 0.5 - 2 µL | To ensure a sufficient amount of sample is deposited on the target without the droplet spreading into adjacent spots. |
| Laser Energy | Instrument Dependent | Threshold - 20% above threshold | To achieve efficient ionization without causing excessive fragmentation of the analyte.[4] |
Visualizations
Caption: Troubleshooting workflow for poor signal intensity.
Caption: General experimental workflow for MALDI-MS.
References
- 1. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 2. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 4. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 5-Aminopicolinic Acid Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 5-Aminopicolinic acid hydrochloride.
Troubleshooting Guides
Problem: No Crystals Are Forming
Initial Checks:
-
Is the solution supersaturated? Crystallization requires the concentration of this compound to be above its saturation point at a given temperature.
-
Is the solution free of excessive impurities? High levels of impurities can inhibit nucleation and crystal growth.
-
Has enough time been allowed for crystallization? Some crystallization processes can be slow, requiring hours or even days.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystals to begin forming.[1][2]
-
Seeding: Add a small, pure crystal of this compound (a "seed crystal") to the supersaturated solution. This provides a template for further crystal growth.[1][2][3]
-
Lowering the Temperature: If cooling crystallization is being attempted, try using a lower temperature bath to further decrease the solubility of the compound.[1][2]
-
-
Increase Supersaturation:
-
Evaporation: If the compound is highly soluble in the chosen solvent, you can slowly evaporate some of the solvent to increase the concentration. This is best for less volatile solvents.
-
Anti-Solvent Addition: If using a solvent system, slowly add a miscible "anti-solvent" in which the compound is poorly soluble. This will reduce the overall solubility and promote crystallization.
-
Problem: The Compound "Oils Out" Instead of Crystallizing
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly, and the temperature at which it becomes insoluble is above its melting point in the solvent mixture.
Solutions:
-
Re-dissolve and Adjust Conditions:
-
Heat the solution to re-dissolve the oil.
-
Add a small amount of additional "good" solvent to slightly decrease the saturation.
-
Allow the solution to cool more slowly to give the molecules time to orient into a crystal lattice. Insulating the flask can help with this.[4]
-
-
Modify the Solvent System: The choice of solvent can significantly impact crystal morphology. Experiment with different solvent systems to find one that favors crystallization over oiling out.[5][6][7]
Problem: The Crystals Are Very Small or Needle-Like
While sometimes desirable, very fine or needle-like crystals can be difficult to filter and may have poor flow characteristics. This morphology often results from rapid crystallization.
Solutions:
-
Slow Down the Crystallization Rate:
-
Solvent Selection: The solvent can influence the crystal habit. Experiment with different solvents or solvent mixtures to favor the growth of more equant (uniform) crystals.[5][6][7][9]
Problem: The Recovered Crystals Are Impure
Impurities can be incorporated into the crystal lattice or trapped between crystals.
Solutions:
-
Optimize the Crystallization Process:
-
Ensure that the cooling process is slow and controlled. Rapid crystallization can trap impurities.
-
Properly wash the filtered crystals with a small amount of cold, fresh solvent to remove any mother liquor containing dissolved impurities.
-
-
Consider a Re-crystallization: Dissolve the impure crystals in a minimal amount of hot solvent and re-crystallize. This process can be repeated until the desired purity is achieved.
-
Process Optimization: If impurities are from the synthesis, consider modifying the reaction conditions or purification of the crude material before the final crystallization step.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the crystallization of this compound?
Q2: How can I determine the best solvent for crystallization?
The ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at lower temperatures.[12][13][14] A general procedure for solvent screening is as follows:
-
Place a small amount of the compound in several test tubes.
-
Add a small amount of a different solvent to each tube.
-
Observe the solubility at room temperature.
-
Gently heat the tubes of the undissolved samples to see if the compound dissolves.
-
Allow the dissolved samples to cool and observe if crystals form.
Q3: What is polymorphism and how can it affect my crystallization?
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have different physical properties, including solubility, melting point, and stability. It is crucial to control the crystallization process to consistently produce the desired polymorph. The choice of solvent and the rate of crystallization can influence which polymorphic form is obtained.
Q4: How do impurities affect the crystallization process?
Impurities can have several effects on crystallization:
-
Inhibition of Nucleation: Some impurities can prevent or slow down the formation of crystal nuclei.
-
Alteration of Crystal Habit: Impurities can adsorb to specific crystal faces, inhibiting their growth and changing the overall shape of the crystal.
-
Reduction of Purity: Impurities can be incorporated into the crystal lattice or trapped within the bulk solid.
-
Changes in Solubility: Some impurities can increase the solubility of the main compound, affecting the yield.
Experimental Protocols
General Recrystallization Protocol (adapted from a related compound)
Disclaimer: This protocol is for a related isomer, 4-aminopicolinic acid, and should be considered a starting point for the optimization of this compound crystallization.
-
Dissolution: In a suitable flask, suspend the crude this compound in a minimal amount of a "good" solvent (e.g., water or ethanol) at room temperature.
-
Heating: Gently heat the suspension while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent or solvent mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data
Table 1: Properties of Potential Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Hydrogen Bond Donor/Acceptor |
| Water | 100 | High | Both |
| Ethanol | 78 | High | Both |
| Methanol | 65 | High | Both |
| Isopropanol | 82 | Medium | Both |
| Acetone | 56 | Medium | Acceptor |
| Acetonitrile | 82 | Medium | Acceptor |
Visualizations
Caption: A workflow diagram for troubleshooting common crystallization problems.
Caption: The logical relationship between crystallization rate, impurities, and final crystal purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainly.com [brainly.com]
- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 5. mdpi.com [mdpi.com]
- 6. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach - Dassault Systèmes blog [blog.3ds.com]
- 7. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 11. pharmatimesofficial.com [pharmatimesofficial.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. quora.com [quora.com]
- 14. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
Technical Support Center: Optimizing Signal-to-Noise in Mass Spectrometry
A Note on 5-Aminopicolinic Acid Hydrochloride:
Our resources indicate that for applications in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, 3-Aminopicolinic acid (3-APA) is a commonly utilized matrix, particularly for the analysis of DNA and proteins.[1][2] While "this compound" is a known chemical compound, its use for background noise reduction in this context is not prominently documented. This guide will focus on established methods for reducing background noise in MALDI-MS, including the use of 3-APA and other standard matrices.
Troubleshooting Guide: High Background Noise
This guide addresses common issues related to high background noise in MALDI-MS experiments and provides actionable solutions to improve your signal-to-noise ratio (S/N).
Q1: Why is my baseline elevated and noisy, especially in the low mass range (below 700 m/z)?
A1: High background in the low mass range is a frequent challenge in MALDI-MS. The primary cause is the desorption and ionization of the matrix itself, which can form fragments and clusters.[3] Traditional organic matrices like α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB) are known to generate significant background noise in this region.[3]
Troubleshooting Steps:
-
Matrix Selection: If your analyte of interest is in the low mass range, consider using a matrix known for lower background in that region or a binary matrix system.[4]
-
Matrix Purity: Ensure you are using a high-purity matrix. Impurities in the matrix are a significant source of chemical noise.[5] If necessary, recrystallize the matrix to improve its purity.
-
Laser Fluence: Use the minimum laser energy necessary for good analyte signal. Excessive laser power can increase matrix fragmentation and background noise.
-
Data Analysis: Employ baseline correction algorithms during data processing. A common method is the morphological TopHat filter, which can effectively remove low-frequency baseline noise.[6]
Q2: I'm observing a high number of non-analyte peaks, possibly from matrix clusters or adducts. How can I reduce these?
A2: Matrix clusters and adducts (e.g., with sodium or potassium ions) can interfere with analyte detection and interpretation.[7]
Troubleshooting Steps:
-
Matrix Preparation: Prepare fresh matrix solutions for each experiment.[8] The concentration of the matrix can also be optimized; sometimes lowering the concentration can reduce cluster formation.
-
Binary Matrices: The use of a binary matrix, such as a mixture of an acidic matrix (like CHCA) and a basic matrix (like 9-aminoacridine), can suppress the formation of matrix clusters and fragments.[4]
-
Additives for Salt Reduction: If you suspect sodium or potassium adducts, consider adding a chelating agent to your matrix solution. For example, ammonium citrate dibasic is often used with matrices like 3-Hydroxypicolinic Acid (HPA) to sequester sodium ions, which is critical for oligonucleotide analysis.[8]
-
Sample Purity: Ensure your sample is free from excessive salts and detergents. Use appropriate sample cleanup methods, such as ZipTip® pipette tips or dialysis, before analysis.
Q3: My spot-to-spot reproducibility is poor, leading to inconsistent background and signal. What can I do to improve this?
A3: Poor reproducibility is often due to inhomogeneous co-crystallization of the analyte and matrix.
Troubleshooting Steps:
-
Matrix Application Technique: The dried-droplet method is simple but can result in heterogeneous crystal formation.[9] For more reproducible results, consider automated spraying or sublimation techniques.[9][10] Sublimation is a solvent-free method that deposits a very even layer of small matrix crystals and reduces analyte diffusion.[9][10]
-
Solvent System: Optimize the solvent system for your matrix and analyte to promote better co-crystallization. Solvents should be volatile and dissolve both the matrix and the analyte well.[9]
-
Analyte-to-Matrix Ratio: Experiment with different analyte-to-matrix ratios. A common starting point is a 1:10,000 molar ratio. Sometimes, lowering the analyte concentration can improve homogeneity.
Frequently Asked Questions (FAQs)
Q: What are the primary sources of noise in a MALDI-TOF spectrum?
A: Noise in a MALDI-TOF spectrum can be categorized into three main types:
-
Random Noise: Electronic noise from the detector and other instrument components.
-
Chemical Noise: This is often the most significant contributor and arises from the MALDI matrix, endogenous compounds in biological samples, and impurities.[11] It can manifest as a sinusoidal signal with a periodicity of about 1 Da.[12][13]
-
Background Noise: These are distinct peaks that do not originate from the analyte, such as matrix clusters, adducts, and contaminants.[12][13]
Q: How do I choose the right matrix for my experiment to minimize background?
A: The choice of matrix depends on the analyte and the laser wavelength used.[14] A good matrix should have strong absorption at the laser's wavelength and be able to co-crystallize with the analyte. For minimizing background, consider the mass range of your analyte. For small molecules, where matrix interference is high, specialized matrices or techniques like binary matrices may be necessary.[4][14]
Q: What is a binary matrix and when should I use it?
A: A binary matrix is a mixture of two different conventional matrices, often with differing proton affinities (e.g., one acidic and one basic).[4] This approach can be very effective in suppressing the formation of matrix clusters and fragments, leading to a cleaner background in the low-mass region.[4] It is particularly useful for the analysis of small molecules that would otherwise be obscured by matrix signals.[4]
Data Presentation: Common MALDI Matrices and Preparation
The following table summarizes common MALDI matrices and recommended starting concentrations for their preparation. Note that optimal conditions may vary depending on the specific analyte and instrument.
| Matrix Name | Abbreviation | Typical Analytes | Recommended Solvent System | Concentration |
| 3-Aminopicolinic acid | 3-APA | DNA, Proteins | Acetonitrile/Water (50:50, v/v) | Saturated Solution |
| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides (<10 kDa) | Acetonitrile/Water (50:50, v/v) with 0.1% TFA | 4 mg/mL or Saturated |
| Sinapinic acid | SA | Proteins (>10 kDa) | Acetonitrile/Water (50:50, v/v) with 0.1% TFA | Saturated Solution |
| 2,5-Dihydroxybenzoic acid | DHB | Peptides, Proteins, Glycans | Methanol or Acetonitrile/Water | 15 mg/mL in Methanol |
| 3-Hydroxypicolinic acid | HPA | Oligonucleotides | Acetonitrile/Water (50:50, v/v) with 0.07M Ammonium Citrate | 0.7 M (97 mg/mL) |
Data compiled from various sources, including Harvard Center for Mass Spectrometry.[8]
Experimental Protocols & Visualizations
Protocol 1: Standard Dried-Droplet Matrix Application
This protocol describes the basic method for preparing a sample for MALDI-MS analysis.
-
Prepare Matrix Solution: Prepare a fresh saturated solution of the chosen matrix (e.g., CHCA) in the appropriate solvent (e.g., 50:50 acetonitrile/water with 0.1% TFA).[8]
-
Mix Sample and Matrix: Mix the analyte solution with the matrix solution. A 1:1 volume ratio is a common starting point.
-
Spotting: Pipette 0.5-1 µL of the mixture onto a spot on the MALDI target plate.[9]
-
Drying: Allow the droplet to air-dry completely at room temperature. This will result in the co-crystallization of the analyte and matrix.
-
Analysis: Insert the target plate into the mass spectrometer for analysis.
Diagram: Experimental Workflow for Background Noise Reduction
Caption: Workflow for MALDI-MS emphasizing steps to minimize background noise.
Diagram: Troubleshooting Logic for High Background Noise
Caption: A logical guide to troubleshooting common causes of high background noise.
References
- 1. 3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A binary matrix for background suppression in MALDI-MS of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.imp.fu-berlin.de [publications.imp.fu-berlin.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Multiple ion isolation and accumulation events for selective chemical noise reduction and dynamic range enhancement in MALDI imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Matrix-assisted Laser Desorption/Ionization - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimizing Mass Accuracy with 5-Aminopicolinic Acid Hydrochloride in MALDI-MS
Welcome to the technical support center for improving mass accuracy in your Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry (MS) experiments using 5-Aminopicolinic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a MALDI matrix?
5-Aminopicolinic acid, a derivative of picolinic acid, is utilized as a matrix in MALDI-MS, particularly for the analysis of proteins and nucleic acids.[1][2] The aminopicolinic acid structure is effective for these applications, and while literature specifically detailing the hydrochloride salt is limited, its use may be related to improved solubility or crystallization properties. Picolinic acid-based matrices have shown superiority in some cases over other common matrices like 3-hydroxypicolinic acid for oligonucleotides.[1][3]
Q2: How does the hydrochloride salt component potentially affect my MALDI-MS results?
The hydrochloride salt can introduce chloride ions and lower the pH of the sample-matrix preparation. This can have several effects:
-
Adduct Formation: The presence of chloride ions can lead to the formation of chloride adducts, which can complicate spectral interpretation and reduce mass accuracy.
-
Ion Suppression: High salt concentrations are known to suppress the analyte signal.
-
Crystallization: The salt can alter the crystal structure of the matrix, which may affect the desorption/ionization process.
-
pH Effects: The acidic nature of the hydrochloride may be beneficial in promoting protonation and enhancing signal for certain analytes, but it can also be detrimental for others.
Q3: What are the best practices for preparing a this compound matrix solution?
While specific protocols for the hydrochloride salt are not widely published, a general starting point can be adapted from protocols for similar matrices.[4][5]
Recommended Starting Protocol:
-
Solvent Selection: A common solvent system for picolinic acid-based matrices is a mixture of acetonitrile (ACN) and water, often with a small amount of trifluoroacetic acid (TFA) to aid in analyte protonation and improve spectral quality.[4][6] A 50:50 (v/v) mixture of ACN and water is a good starting point.
-
Matrix Concentration: Prepare a saturated solution of this compound in the chosen solvent. This typically involves adding the matrix powder to the solvent until a small amount of undissolved solid remains at the bottom.[5]
-
Fresh Preparation: It is highly recommended to prepare the matrix solution fresh daily to ensure optimal performance and avoid degradation.[5]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as a MALDI matrix.
Issue 1: Poor Mass Accuracy and Peak Broadening
Possible Causes:
-
Salt Adducts: Formation of sodium, potassium, or chloride adducts.
-
In-source Decay: Fragmentation of the analyte in the gas phase.
-
Non-homogenous Crystals: Uneven distribution of the analyte within the matrix crystals.
-
Instrument Calibration: Incorrect or drifted mass calibration.
Solutions:
| Solution | Detailed Methodology | Expected Outcome |
| Sample Desalting | Before mixing with the matrix, desalt the analyte solution using a C18 ZipTip or a similar reversed-phase cleanup method. This is particularly important when working with biological samples that may have high salt concentrations. | Reduction in salt adducts (e.g., [M+Na]+, [M+K]+) and improved signal-to-noise ratio. |
| Recrystallization of Matrix | If the matrix powder is old or shows signs of degradation, recrystallize it to improve purity. A general procedure involves dissolving the matrix in a minimal amount of a suitable hot solvent and allowing it to cool slowly to form pure crystals. | Sharper analyte peaks and reduced background noise from matrix impurities. |
| Optimize Matrix:Analyte Ratio | Systematically vary the ratio of matrix solution to analyte solution (e.g., 1:1, 2:1, 5:1, 1:2, 1:5) when spotting on the MALDI target. A common starting point is a 1:1 ratio.[5] | Improved signal intensity and resolution by finding the "sweet spot" for co-crystallization. |
| Use of Additives | Add a small amount (0.1%) of trifluoroacetic acid (TFA) to the matrix solution. TFA can help to suppress alkali adducts and promote protonation of the analyte.[6] | Enhanced signal for protonated species ([M+H]+) and a cleaner spectrum. |
| Internal Calibration | If external calibration is not providing sufficient accuracy, use an internal calibrant. This involves mixing a known standard with your sample/matrix mixture. | Significantly improved mass accuracy, often to within a few ppm. |
Issue 2: Low Signal Intensity or No Signal
Possible Causes:
-
Ion Suppression: High salt concentrations or other contaminants in the sample.
-
Poor Co-crystallization: The analyte and matrix are not forming a homogenous crystal lattice.
-
Incorrect Laser Fluence: The laser energy is too high or too low.
-
Analyte Degradation: The analyte is not stable under the experimental conditions.
Solutions:
| Solution | Detailed Methodology | Expected Outcome |
| Sample Cleanup | In addition to desalting, consider other sample cleanup steps to remove detergents or other contaminants that can cause ion suppression. | Increased signal intensity and a more stable signal across the sample spot. |
| Dried Droplet vs. Thin Layer Method | Experiment with different sample spotting techniques. The "dried droplet" method is common, but a "thin layer" or "sandwich" method can sometimes yield better results.[7] | Improved co-crystallization and more homogenous signal across the spot. |
| Optimize Laser Energy | Start with a low laser energy and gradually increase it until a good signal is obtained. Excessive laser energy can lead to fragmentation and signal loss. | Maximized signal intensity while minimizing in-source decay and fragmentation. |
| Check Analyte Stability | Ensure that the analyte is stable in the acidic matrix solution. If degradation is suspected, try to minimize the time between sample preparation and analysis. | Preservation of the intact analyte and detection of the correct molecular weight. |
Experimental Protocols & Workflows
Protocol 1: Standard Dried Droplet Sample Preparation
-
Prepare Matrix Solution: Prepare a fresh, saturated solution of this compound in 50:50 acetonitrile/water with 0.1% TFA.
-
Prepare Analyte Solution: Dissolve your analyte in a suitable solvent to a concentration of approximately 1-10 pmol/µL.
-
Mix Matrix and Analyte: On a clean MALDI target plate, spot 1 µL of the analyte solution.
-
Add Matrix: Immediately add 1 µL of the matrix solution to the analyte spot and mix gently with the pipette tip.
-
Dry: Allow the spot to air-dry completely at room temperature.
-
Analyze: Insert the target plate into the mass spectrometer and acquire data.
Troubleshooting Workflow
Sample Preparation Decision Tree
References
- 1. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 5. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 6. On the Primary Ionization Mechanism(s) in Matrix-Assisted Laser Desorption Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 5-Aminopicolinic Acid Hydrochloride in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-Aminopicolinic acid hydrochloride as a matrix in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on managing adduct formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a derivative of picolinic acid. Picolinic acid and its analogues, such as 3-hydroxypicolinic acid (3-HPA) and 3-aminopicolinic acid (3-APA), are well-established matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1][2][3] They are particularly effective for the analysis of nucleic acids (DNA and RNA) and proteins due to their strong absorption of UV laser light and their ability to co-crystallize with and transfer protons to analyte molecules, facilitating soft ionization.[1][3][4] The amino group in the 5-position can modify the matrix's properties, potentially influencing ionization efficiency and adduct formation patterns.
Q2: What are adducts and why are they a problem?
In mass spectrometry, an adduct is an ion formed when a molecule associates with other atoms or molecules.[4] Common adducts include the attachment of sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺) ions to the analyte molecule (M).[5] The matrix itself can also form adducts with the analyte.[6][7] Adduct formation can be problematic because it splits the analyte signal across multiple peaks, reducing the intensity of the primary molecular ion peak ([M+H]⁺). This can decrease sensitivity, complicate data interpretation, and make it difficult to accurately determine the molecular weight of the analyte of interest.[6][8]
Q3: What types of adducts are commonly observed when using this compound?
While specific data for 5-aminopicolinic acid is limited, based on its structure and the use of its hydrochloride form, users may encounter several types of adducts:
-
Alkali Metal Adducts: The most common adducts are from sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions, which are ubiquitous in laboratory environments.[8][9]
-
Chloride Adducts: The use of the hydrochloride salt form introduces chloride ions into the sample preparation. This can lead to the formation of chloride adducts ([M+Cl]⁻), particularly in negative ion mode.[10][11][12]
-
Matrix-Related Adducts: The matrix itself can form adducts with the analyte. For the related matrix 3-hydroxypicolinic acid, adducts corresponding to mass additions of 94, 138, and 188 Da have been observed.[6] Similar matrix-derived adducts may be possible with 5-aminopicolinic acid.
-
Ammonium Adducts: If ammonium salts are used as additives to suppress alkali adducts, ammonium adducts ([M+NH₄]⁺) may be observed.
Troubleshooting Guide: Adduct Formation
This guide provides solutions to common problems related to adduct formation when using this compound.
Problem 1: High Levels of Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts
Cause: Contamination of the sample, matrix, solvents, or labware with alkali metal salts. Older glassware can be a significant source of sodium ions.[4]
Solution:
-
Use High-Purity Reagents: Ensure all solvents (e.g., acetonitrile, water, TFA) are of high purity (HPLC or MS grade).
-
Clean Glassware Meticulously: Avoid using old glassware. Wash all tubes and containers with high-purity water and consider a final rinse with a dilute acid solution followed by pure solvent.
-
Incorporate Additives: Additives can suppress alkali adduct formation by providing an alternative, more volatile cation.
-
Diammonium Citrate (DAC): Often used with picolinic acid-based matrices, DAC can be added to the matrix solution.[6]
-
Ammonium Phosphate: Monobasic or dibasic ammonium phosphate can also be effective at reducing metal ion adducts.[13]
-
Ascorbic Acid: This has been shown to reduce or eliminate the presence of common adducts in mass spectra.[6]
-
-
Sample Desalting: For samples with high salt concentrations, perform an offline desalting step using C18 ZipTips or similar solid-phase extraction methods prior to mixing with the matrix.
Problem 2: Presence of Chloride Adducts ([M+Cl]⁻)
Cause: The hydrochloride salt of the matrix is the primary source of chloride ions. Chlorinated solvents, if used, can also contribute.[10][11]
Solution:
-
Solvent Exchange: If the analyte is stable, consider evaporating the sample preparation solvent and reconstituting it in a non-chlorinated solvent system like methanol or acetonitrile/water to remove residual HCl.[14]
-
Chloride Scavenging: For persistent issues, especially in infusion-based experiments, passing the sample through a silver-form cation exchange cartridge can effectively remove chloride ions by precipitation as AgCl.[14]
-
Optimize Ionization Mode: Chloride adducts are more prevalent in negative ion mode. If possible for your analyte, acquiring data in positive ion mode may circumvent this issue.
-
Freebase the Matrix (Advanced): For experienced users, it may be possible to carefully neutralize the this compound to its freebase form before use. This should be done with caution to avoid introducing other contaminants.
Problem 3: Complex Spectra with Multiple Matrix-Related Peaks
Cause: Photochemical reactions or clustering of the matrix during the laser desorption/ionization process can lead to matrix-analyte adducts.[7][15]
Solution:
-
Optimize Matrix-to-Analyte Ratio: A very high excess of matrix can sometimes lead to more matrix cluster ions. Experiment with reducing the matrix concentration.
-
Adjust Laser Fluence: Use the minimum laser energy necessary for good signal intensity. Excessive laser power can increase matrix fragmentation and adduct formation.
-
Improve Crystal Formation: The goal is a homogenous co-crystallization of matrix and analyte. Try different spotting techniques (e.g., dried droplet, thin layer, sandwich method) to achieve fine, uniform crystals.
Quantitative Data on Common Adducts
The following table summarizes common adducts, their source, and the corresponding mass shift observed in the mass spectrum.
| Adduct Ion | Nominal Mass Shift | Exact Mass Shift | Common Source(s) | Ionization Mode |
| [M+H]⁺ | +1 | +1.007276 | Protonation from matrix/solvent | Positive |
| [M+Na]⁺ | +23 | +22.989770 | Salt contamination | Positive |
| [M+K]⁺ | +39 | +38.963708 | Salt contamination | Positive |
| [M+NH₄]⁺ | +18 | +18.033823 | Additives (e.g., DAC) | Positive |
| [M-H]⁻ | -1 | -1.007276 | Deprotonation | Negative |
| [M+Cl]⁻ | +35 / +37 | +34.968853 / +36.965903 | Hydrochloride salt, solvents | Negative |
Experimental Protocols
Protocol 1: Standard Matrix Preparation with Adduct Suppression
This protocol is a starting point for using this compound with an additive to suppress alkali adducts.
-
Prepare the Additive Stock Solution:
-
Create a 50 mM solution of diammonium citrate (DAC) in high-purity water.
-
-
Prepare the Matrix Solution:
-
Dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 10 mg/mL.
-
Add the DAC stock solution to the matrix solution to achieve a final DAC concentration of 5-10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare the Analyte Solution:
-
Dissolve the analyte in a suitable solvent (e.g., 0.1% TFA in water) to a concentration of 1-10 pmol/µL.
-
-
Sample Spotting (Dried Droplet Method):
-
Mix the analyte solution and the matrix solution in a 1:1 ratio (e.g., 1 µL of each).
-
Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature.
-
Analyze promptly.
-
Protocol 2: Chloride Removal from Sample
This protocol is for situations where chloride adducts are interfering with analysis.
-
Prepare an Ag⁺ Cartridge:
-
Obtain a silver-form cation exchange sample preparation cartridge.
-
Condition the cartridge according to the manufacturer's instructions, typically with a polar organic solvent followed by water.
-
-
Load the Sample:
-
Dissolve the sample in a solvent system where the analyte is anionic (if possible) to prevent it from binding to the cartridge.
-
Slowly pass the sample solution through the conditioned cartridge.
-
-
Collect and Analyze:
-
Collect the eluent, which now has a reduced chloride concentration.
-
Proceed with mixing the purified sample with the matrix solution as described in Protocol 1.
-
Visualizations
Logical Workflow for Troubleshooting Adducts
Caption: Troubleshooting flowchart for identifying and mitigating different types of adducts.
Experimental Workflow for Sample Preparation
Caption: Standard MALDI sample preparation workflow using the dried droplet method.
References
- 1. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. US7888127B2 - Methods for reducing adduct formation for mass spectrometry analysis - Google Patents [patents.google.com]
- 7. Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. Formation and decompositions of chloride adduct ions, - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. massspec.chem.ox.ac.uk [massspec.chem.ox.ac.uk]
- 14. Removal of Cl ions to prevent adduct formation - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 5-Aminopicolinic Acid Hydrochloride in Mass Spectrometry
<
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-Aminopicolinic acid hydrochloride. The content focuses on its primary application as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and addresses issues related to sample integrity and degradation within this context.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in a research setting?
A1: this compound, often referred to as 5-Aminopicolinic acid (5-APA), is primarily used as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. While its isomer, 3-aminopicolinic acid, is noted for the analysis of DNA and proteins, picolinic acids, in general, are utilized as matrices in mass spectrometry.[1] The role of the matrix is to co-crystallize with an analyte, absorb the laser energy, and facilitate the soft ionization of the analyte, minimizing fragmentation.[2]
Q2: Can this compound be used as a general sample preservative to prevent degradation?
A2: There is no substantial evidence in the provided search results to suggest that this compound is used as a general-purpose sample preservative outside of its role as a MALDI matrix. Its function is to facilitate ionization in mass spectrometry, not to provide long-term stability to biological samples in storage. For long-term sample preservation, established protocols and stability-indicating profiles should be followed.[3]
Q3: Why is the choice of matrix important for preventing analyte degradation during MALDI-MS?
A3: The ideal MALDI matrix minimizes analyte fragmentation by absorbing the laser energy and facilitating a "soft" ionization process.[2] An inappropriate matrix can lead to excessive energy transfer to the analyte, causing it to fragment. This fragmentation can be misinterpreted as sample degradation. The matrix also helps to isolate analyte molecules, preventing aggregation and promoting the formation of singly charged ions, which simplifies spectral interpretation.[4]
Q4: What types of analytes are typically analyzed using picolinic acid-based matrices?
A4: Picolinic acid-based matrices, like 3-aminopicolinic acid, have been shown to be effective for the analysis of biopolymers, including single-stranded and double-stranded DNA, as well as proteins.[1] For example, single-stranded DNA up to 150 nucleotides and double-stranded DNA of 246 base pairs have been successfully detected using 3-aminopicolinic acid as the matrix.[1]
Troubleshooting Guides
This section addresses common issues encountered when using this compound as a MALDI matrix, with a focus on problems that may appear as sample degradation.
Problem 1: Poor Signal or No Analyte Peaks Detected
| Possible Cause | Troubleshooting Step |
| Inappropriate Matrix-to-Analyte Ratio | The molar ratio of matrix to sample should be high, typically in the range of 1,000:1 to 10,000:1.[5] Prepare serial dilutions of your analyte/matrix mixture to find the optimal ratio. |
| Poor Co-crystallization | The solvent system must be able to dissolve both the matrix and the analyte to ensure they form uniform crystals upon drying.[5] Experiment with different solvent systems, such as varying the percentage of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[6] |
| Analyte Suppression | In complex mixtures, some compounds can ionize more readily and suppress the signal of others.[2] If possible, purify your sample before MALDI analysis to remove interfering substances. |
Problem 2: Broad or Tailing Analyte Peaks
| Possible Cause | Troubleshooting Step |
| Matrix Adduct Formation | Photochemical reactions in the matrix can form products that attach to the analyte molecules, leading to broader peaks.[7] Try lowering the laser power to the minimum required for a good signal. |
| Non-Homogeneous Crystal Formation | Inconsistent crystal formation on the target plate can lead to variations in ion flight times. Review your sample spotting technique (e.g., dried droplet, thin layer) to ensure a uniform crystal layer.[6] |
| Detector Overloading | An excessively strong signal can saturate the detector. Reduce the amount of sample applied to the target or decrease the laser intensity. |
Problem 3: Excessive Fragmentation or Unexpected Peaks (Pseudo-Degradation)
| Possible Cause | Troubleshooting Step |
| High Laser Fluence | The laser energy is too high, causing the analyte to fragment rather than ionize cleanly. Reduce the laser power incrementally until fragmentation is minimized while maintaining an adequate signal. |
| In-source Decay (ISD) | Some matrices can promote fragmentation of the analyte within the ion source. If analyzing intact proteins, consider a different matrix known for preventing ISD, such as 2,5-dihydroxyacetophenone (DHAP).[8] |
| Contaminants in Sample or Matrix | Impurities can lead to unexpected peaks and interfere with the analysis. Ensure high-purity, recrystallized matrix is used and that the sample is free from contaminants like salts or detergents.[4][8] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for MALDI sample preparation. Note that optimal values are analyte-dependent and should be empirically determined.
| Parameter | Typical Range/Value | Notes |
| Matrix:Analyte Molar Ratio | 1,000:1 to 10,000:1[5] | A high excess of matrix is crucial for effective energy absorption. |
| Analyte Concentration | 1 - 100 pmol/µL[5] | The final concentration on the target should be optimized for signal intensity. |
| Matrix Solution Concentration | 5 - 40 mg/mL[4] | Depends on the specific matrix and solvent system used. |
| Sample Volume Applied | 0.2 - 1.0 µL[6] | Small volumes are used to create a thin, uniform layer of crystals. |
Experimental Protocols
Protocol: MALDI Sample Preparation using the Dried Droplet Method
This protocol is a general starting point for preparing samples with a picolinic acid-based matrix.
Materials:
-
This compound (Matrix)
-
Analyte solution (e.g., protein, oligonucleotide) at approximately 1-10 µM
-
Solvent A: Acetonitrile (ACN)
-
Solvent B: Ultrapure water with 0.1% Trifluoroacetic acid (TFA)
-
MALDI target plate
Procedure:
-
Prepare Matrix Solution: Create a saturated solution of this compound in a suitable solvent. A common starting point is 50:50 (v/v) Acetonitrile:Water with 0.1% TFA.[6] Vortex vigorously to ensure the matrix is fully dissolved.
-
Mix Analyte and Matrix: In a microcentrifuge tube, mix the analyte solution and the matrix solution. A common starting ratio is 1:1 (v/v), but this should be optimized.
-
Spot the Target Plate: Pipette 0.5 to 1.0 µL of the analyte/matrix mixture onto a spot on the MALDI target plate.[8]
-
Co-crystallization: Allow the droplet to air-dry completely at room temperature. This allows the analyte and matrix to co-crystallize.
-
Analysis: Once the spot is dry, the target plate can be loaded into the mass spectrometer for analysis.
Visualizations
Caption: A typical experimental workflow for MALDI-MS analysis.
Caption: A logical flowchart for troubleshooting common MALDI-MS issues.
References
- 1. 3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 6. proteochem.com [proteochem.com]
- 7. researchgate.net [researchgate.net]
- 8. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
Technical Support Center: 5-Aminopicolinic Acid Hydrochloride Matrix Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the preparation of 5-Aminopicolinic acid hydrochloride as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Disclaimer: Specific experimental data on the optimal solvent systems for this compound as a MALDI matrix is limited in currently available literature. The following recommendations are based on established protocols for a closely related and commonly used picolinic acid-based matrix, 3-hydroxypicolinic acid (3-HPA). These should serve as a starting point for your experimental optimization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for this compound matrix preparation?
A1: A common and effective solvent system for the related 3-hydroxypicolinic acid (3-HPA) matrix is a 50:50 (v/v) mixture of acetonitrile and water .[1] It is recommended to start with this system for this compound. Always use high-purity, HPLC-grade solvents.
Q2: What concentration of this compound should I use?
A2: A typical starting concentration for picolinic acid-based matrices is around 10 mg/mL .[2] However, the optimal concentration can vary depending on the analyte and the specific application. It is advisable to test a range of concentrations to find the best performance for your experiment.
Q3: Are there any recommended additives for the matrix solution?
A3: Yes, for oligonucleotide analysis, the addition of an ammonium salt, such as diammonium hydrogen citrate , to the matrix solution is often recommended.[1][2] This can help to reduce the formation of sodium and potassium adducts, leading to cleaner spectra. A typical concentration for the additive is around 1 mg/mL.[2]
Q4: How should I store the this compound matrix solution?
A4: For best results, it is strongly recommended to prepare the matrix solution fresh before each use.[1] If storage is necessary, it should be for a very short period in a tightly sealed container at 2-8°C, protected from light. However, be aware that performance may degrade over time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Analyte Signal | - Inefficient co-crystallization of matrix and analyte.- Analyte suppression by matrix ions.- Incorrect laser power. | - Optimize the matrix solvent system. Try different ratios of acetonitrile to water or test alternative solvents like methanol or ethanol.- Adjust the matrix-to-analyte ratio.- Experiment with different laser energies. |
| Inconsistent Spots (e.g., "coffee ring" effect) | - Solvent evaporating too quickly or unevenly.- High concentration of salts or other contaminants. | - Try a solvent system with a slower evaporation rate (e.g., higher water content).- Use the "dried droplet" method on a pre-spotted layer of matrix.- Ensure your analyte is desalted prior to mixing with the matrix. |
| Broad or Tailing Peaks | - Presence of salt adducts (Na+, K+).- High chemical noise from the matrix. | - Add diammonium hydrogen citrate to the matrix solution to chelate cations.[1][2]- Use the highest purity matrix and solvents available.- Consider recrystallizing the this compound. |
| Matrix Cluster Ion Interference | - Matrix concentration is too high.- The chosen matrix is not ideal for the low mass range. | - Lower the concentration of the matrix solution.- This is a known characteristic of some matrices; if problematic, a different matrix type may be necessary. |
Quantitative Data Summary
| Matrix | Recommended Solvent System | Typical Concentration | Additive (optional) | Analyte Class |
| 3-Hydroxypicolinic Acid (3-HPA) | Acetonitrile:Water (50:50, v/v)[1] | 10 mg/mL[2] | Diammonium hydrogen citrate (~1 mg/mL)[2] | Oligonucleotides |
| 3-Hydroxypicolinic Acid (3-HPA) | Water | 10 mg/mL[2] | Diammonium hydrogen citrate (~1 mg/mL)[2] | Oligonucleotides |
Experimental Protocols
Protocol 1: Standard this compound Matrix Preparation
This protocol is adapted from standard procedures for 3-HPA and is a recommended starting point.
-
Prepare the Solvent Mixture: Mix equal volumes of HPLC-grade acetonitrile and ultrapure water (1:1, v/v).
-
Prepare the Matrix Solution: Weigh out 10 mg of this compound and dissolve it in 1 mL of the acetonitrile:water solvent mixture to achieve a final concentration of 10 mg/mL.
-
Vortex: Vortex the solution for 30-60 seconds to ensure the matrix is completely dissolved.
-
Analyte Mixture: Mix the matrix solution with your analyte solution in a suitable ratio (e.g., 1:1, v/v) immediately before spotting on the MALDI target plate.
Protocol 2: Matrix Preparation with Additive for Oligonucleotide Analysis
This protocol is designed to minimize salt adducts, which is particularly important for oligonucleotide analysis.
-
Prepare the Solvent Mixture: Mix equal volumes of HPLC-grade acetonitrile and ultrapure water (1:1, v/v).
-
Prepare the Additive Stock Solution: Prepare a 10 mg/mL stock solution of diammonium hydrogen citrate in ultrapure water.
-
Prepare the Matrix Solution: Weigh out 10 mg of this compound and dissolve it in 900 µL of the acetonitrile:water solvent mixture.
-
Add Additive: Add 100 µL of the 10 mg/mL diammonium hydrogen citrate stock solution to the matrix solution.
-
Vortex: Vortex the final solution for 30-60 seconds to ensure complete dissolution and mixing.
-
Analyte Mixture: Mix the matrix solution with your analyte solution in a suitable ratio (e.g., 1:1, v/v) immediately before spotting on the MALDI target plate.
Visualizations
Caption: A general experimental workflow for this compound matrix preparation and analysis.
Caption: A troubleshooting decision tree for poor signal in MALDI-MS using a picolinic acid-based matrix.
References
Technical Support Center: 5-Aminopicolinic Acid Hydrochloride in MALDI-MS
Welcome to the technical support center for the use of 5-Aminopicolinic acid hydrochloride as a Matrix-Assisted Laser Desorption/Ionization (MALDI) matrix. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes. While direct studies on this compound are limited, this guide draws upon established principles of MALDI-MS and data from structurally similar matrices, such as 3-Aminopicolinic acid and other picolinic acid derivatives, to provide robust support.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which analytes is it best suited?
A1: this compound is a derivative of picolinic acid. Based on the performance of similar matrices like 3-Aminopicolinic acid, it is anticipated to be an effective matrix for the analysis of nucleic acids (DNA and RNA), oligonucleotides, and some proteins.[1][2] The amino group can enhance protonation, potentially improving ion yield for certain analytes.
Q2: Why is the pH of the matrix solution important for this compound?
A2: The pH of the matrix solution is a critical parameter that influences the performance of this compound in several ways:
-
Analyte Ionization: The protonation state of both the matrix and the analyte is pH-dependent. For effective ionization in positive-ion mode, the matrix should readily donate a proton to the analyte. Adjusting the pH can optimize this proton transfer.
-
Co-crystallization: The formation of a homogenous co-crystalline structure containing both the matrix and the analyte is essential for successful MALDI. The pH affects the solubility and crystal formation properties of the matrix and its interaction with the analyte.[3]
-
Analyte Stability: For acid-sensitive analytes, using a matrix solution with a near-neutral or slightly basic pH can prevent degradation. Basic matrices have been shown to be advantageous for such delicate molecules.[4]
Q3: How do I prepare a this compound matrix solution?
A3: A typical starting concentration for MALDI matrices is in the range of 10 mg/mL. Given that the compound is a hydrochloride salt, it is likely acidic when dissolved in water.
-
Basic Protocol: Dissolve 10 mg of this compound in 1 mL of a solvent mixture, such as acetonitrile/water (1:1, v/v).
-
pH Adjustment: To investigate the effect of pH, you can prepare a series of solutions and adjust the pH using small additions of a volatile acid (e.g., trifluoroacetic acid - TFA) or a volatile base (e.g., ammonium hydroxide). It is crucial to use volatile modifiers to avoid interference in the mass spectrometer.
Q4: Should I use additives with my this compound matrix?
A4: Yes, additives can be beneficial. For nucleic acid analysis, the addition of an ammonium salt like diammonium citrate is common. This can help to reduce the formation of sodium and potassium adducts, leading to cleaner spectra with improved resolution.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal Intensity | 1. Inefficient analyte ionization due to suboptimal pH.2. Poor co-crystallization of matrix and analyte.3. Analyte degradation due to acidic conditions. | 1. Prepare fresh matrix solutions at varying pH values (e.g., acidic, neutral, and slightly basic) to find the optimal range for your analyte.2. Experiment with different solvent systems (e.g., varying the ratio of acetonitrile to water) to improve co-crystallization.3. For potentially acid-labile analytes, prepare the matrix solution in a buffer with a higher pH. |
| Poor Resolution and Broad Peaks | 1. Inhomogeneous crystal formation ("hot spots").2. Formation of multiple salt adducts (e.g., Na+, K+). | 1. Try different sample deposition techniques such as the dried-droplet method, the thin-layer method, or the sandwich method.[7]2. Add diammonium citrate to the matrix solution to minimize alkali salt adducts, especially for nucleic acid analysis.[5][6] |
| High Background Noise in Low Mass Range | 1. Matrix clusters or fragments are interfering with the analyte signal. | 1. Optimize the laser fluency to the minimum required for good signal intensity.2. Prepare a more dilute matrix solution.3. Acquire spectra in a higher mass range if the analyte's m/z allows. |
| Inconsistent Shot-to-Shot Reproducibility | 1. Uneven distribution of the analyte within the matrix crystals. | 1. Ensure the matrix and analyte solutions are thoroughly mixed before spotting.2. Allow the solvent to evaporate slowly to promote the growth of more uniform crystals.3. Acquire spectra from multiple positions within the spot and average the results. |
Experimental Protocols
Protocol 1: Preparation of this compound Matrix Solutions at Different pH Values
Objective: To prepare matrix solutions with varying pH to assess the impact on MALDI-MS performance.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
0.1% Trifluoroacetic acid (TFA) in water
-
0.1% Ammonium hydroxide in water
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in a 1:1 (v/v) mixture of ACN and ultrapure water.
-
Acidic Matrix Solution: Take an aliquot of the stock solution and add 0.1% TFA dropwise until the desired acidic pH is reached (e.g., pH 3-4). Monitor with pH paper or a micro-pH electrode.
-
Neutral Matrix Solution: The initial solution of the hydrochloride salt will be acidic. To achieve a near-neutral pH, add 0.1% ammonium hydroxide dropwise to an aliquot of the stock solution until a pH of approximately 7 is reached.
-
Basic Matrix Solution: To an aliquot of the stock solution, continue adding 0.1% ammonium hydroxide dropwise to reach a slightly basic pH (e.g., pH 8-9).
-
Solution Storage: Prepare these solutions fresh daily for best results.[8]
Protocol 2: MALDI-MS Analysis of Oligonucleotides Using a pH-Adjusted Matrix
Objective: To analyze an oligonucleotide sample using the prepared matrix solutions to determine the optimal pH for signal intensity and quality.
Materials:
-
Oligonucleotide sample (e.g., 10 pmol/µL in ultrapure water)
-
Acidic, neutral, and basic this compound matrix solutions (from Protocol 1)
-
Diammonium citrate (optional additive)
-
MALDI target plate
Procedure:
-
(Optional) Additive Preparation: If using an additive, prepare a solution of diammonium citrate (e.g., 50 mg/mL in water) and add it to the matrix solutions at a ratio of 1:10 (v/v).
-
Sample-Matrix Mixture Preparation: For each pH-adjusted matrix solution, mix 1 µL of the matrix solution with 1 µL of the oligonucleotide sample solution directly on the MALDI target plate or in a microcentrifuge tube.
-
Spotting: Pipette 1 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the spots to air-dry completely at room temperature.
-
Data Acquisition: Analyze the spots in the mass spectrometer in negative-ion linear mode, which is typically optimal for oligonucleotides.
-
Analysis: Compare the spectra obtained from the different pH matrix preparations, focusing on signal-to-noise ratio, resolution, and the presence of salt adducts.
Quantitative Data Summary
| pH of Matrix Solution | Expected Signal Intensity | Expected Spectral Resolution | Recommended for |
| Acidic (e.g., pH 3-4) | Potentially high for analytes readily protonated. | May be reduced due to adduct formation. | General proteins and peptides. |
| Near-Neutral (e.g., pH ~7) | May be optimal for a broader range of analytes. | Good, with potentially fewer adducts than acidic conditions. | Acid-sensitive molecules, proteins, and nucleic acids. |
| Slightly Basic (e.g., pH 8-9) | Favorable for deprotonation in negative-ion mode. | Can be high if salt adducts are minimized. | Oligonucleotides (in negative mode), acid-labile compounds. |
Visualizations
Caption: Experimental workflow for optimizing the pH of this compound matrix.
Caption: Logical relationships illustrating the effect of pH on MALDI performance.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Basic matrices for the matrix-assisted laser desorption/ionization mass spectrometry of proteins and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 6. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: 5-Aminopicolinic Acid Hydrochloride vs. Sinapinic Acid for High-Mass Protein Analysis by MALDI-TOF MS
For researchers, scientists, and drug development professionals engaged in the analysis of high-mass proteins, the choice of matrix is a critical determinant of success in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This guide provides an objective comparison of two matrices: the well-established sinapinic acid and the less conventional 5-aminopicolinic acid hydrochloride. This comparison is based on available data and established protocols to aid in matrix selection for proteins exceeding 20 kDa.
Sinapinic acid (SA) is a widely recognized and extensively used matrix for the analysis of large proteins (10-150 kDa)[1][2]. Its prevalence is due to its strong absorption at the nitrogen laser wavelength (337 nm) commonly used in MALDI instruments and its ability to effectively co-crystallize with a variety of proteins. In contrast, while picolinic acid and its derivatives, such as 3-aminopicolinic acid, have demonstrated utility as matrices for biomolecules, including proteins and nucleic acids[3][4], specific comparative performance data for this compound with high-mass proteins remains less documented in readily available literature.
This guide will summarize the known characteristics of both matrices, provide detailed experimental protocols, and present a logical workflow for MALDI-TOF MS sample preparation.
Quantitative Performance Comparison
Direct quantitative comparisons of this compound and sinapinic acid for high-mass proteins are not extensively available in peer-reviewed literature. However, we can infer the expected performance based on the known properties of sinapinic acid and related picolinic acid-based matrices. The following table outlines key performance parameters and the typical performance of sinapinic acid, which serves as a benchmark.
| Performance Metric | Sinapinic Acid | This compound (Inferred) |
| Optimal Mass Range | 10 kDa - 150 kDa[2] | Potentially effective for high-mass proteins, though optimal range is not well-documented. Picolinic acid has been used for proteins up to 175 kDa[5]. |
| Mass Accuracy | Typically 0.01% to 0.1%[1] | Expected to be similar to other matrices, dependent on proper calibration. |
| Spectral Resolution | Good, but can be affected by "hot spots" and adduct formation[6]. | May offer more homogenous crystal formation, potentially leading to improved resolution. |
| Signal-to-Noise Ratio | Generally high, but can be variable. | Unknown, requires empirical determination. |
| Common Adducts | Forms adducts, which can complicate spectral interpretation[6]. | Less information available, but picolinic acid derivatives may exhibit different adduction behavior. |
| Crystal Morphology | Can form heterogeneous crystals ("hot spots"). | Picolinic acid-based matrices can form more uniform crystals. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are established protocols for sinapinic acid and a generalized protocol for this compound based on its chemical relatives.
Sinapinic Acid Protocol for High-Mass Proteins
This protocol is a widely accepted method for preparing high-mass protein samples with sinapinic acid for MALDI-TOF MS analysis.
Materials:
-
Sinapinic Acid (SA)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Protein sample (in a low-salt buffer)
Matrix Solution Preparation (10 mg/mL):
-
Dissolve 10 mg of sinapinic acid in 1 mL of a solvent mixture containing 50% acetonitrile and 0.1% trifluoroacetic acid in ultrapure water.
-
Vortex the solution thoroughly to ensure the matrix is fully dissolved.
Sample Preparation and Spotting (Dried Droplet Method):
-
Mix the protein sample and the matrix solution in a 1:1 ratio (v/v).
-
Pipette 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air dry at room temperature, permitting co-crystallization of the sample and matrix.
-
Once completely dry, the target is ready for insertion into the mass spectrometer.
Generalized this compound Protocol
Materials:
-
This compound
-
Acetonitrile (ACN)
-
Ultrapure water
-
(Optional) Trifluoroacetic acid (TFA)
-
Protein sample (in a low-salt buffer)
Matrix Solution Preparation (Saturated Solution):
-
Prepare a saturated solution of this compound in a solvent mixture of acetonitrile and water (e.g., 1:1 v/v). The addition of a small amount of TFA (0.1%) may be tested to improve performance.
-
Vortex vigorously and centrifuge to pellet any undissolved solid. Use the supernatant for sample preparation.
Sample Preparation and Spotting (Dried Droplet Method):
-
Mix the protein sample with the saturated matrix solution. The optimal ratio (e.g., 1:1, 1:2) should be determined empirically.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely before analysis.
Experimental Workflow and Logical Comparison
The general workflow for preparing a protein sample for MALDI-TOF MS analysis is a critical process that directly impacts the quality of the resulting data. The choice of matrix is a key decision point within this workflow.
The logical decision process for choosing between these two matrices can be visualized as follows, highlighting the trade-offs between a well-established method and a potentially advantageous but less characterized alternative.
Conclusion
For routine and reliable analysis of high-mass proteins, sinapinic acid remains the industry standard with a wealth of supporting literature and established protocols. It is the recommended starting point for most applications. However, for challenging proteins where issues like poor spectral resolution or interfering adducts with sinapinic acid are encountered, this compound may present a viable alternative. Researchers should be prepared to undertake optimization experiments to determine the ideal sample preparation conditions for this matrix. The potential benefits of more homogeneous crystallization and altered adduction behavior could justify the additional method development for specific, challenging high-mass protein analyses.
References
- 1. General Method for MALDI-MS Analysis of Proteins and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. store.bruker.com [store.bruker.com]
- 3. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Possible evidence of amide bond formation between sinapinic acid and lysine-containing bacterial proteins by matrix-assisted laser desorption/ionization (MALDI) at 355 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MALDI-MS Matrices: 5-Aminopicolinic Acid Hydrochloride vs. α-Cyano-4-hydroxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
In the field of matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), the choice of matrix is critical for achieving optimal analytical performance. The matrix co-crystallizes with the analyte, absorbs the laser energy, and facilitates the soft ionization of the analyte molecules. This guide provides a detailed comparison of a well-established matrix, α-cyano-4-hydroxycinnamic acid (CHCA), with a potential alternative, 5-Aminopicolinic acid hydrochloride.
While CHCA is a widely used and extensively characterized matrix for the analysis of peptides and proteins, there is currently a lack of published experimental data specifically demonstrating the use of this compound as a MALDI matrix. However, related picolinic acid derivatives, such as 3-Aminopicolinic acid and picolinic acid itself, have been shown to be effective matrices for nucleic acids and proteins.[1][2] This guide, therefore, presents a comprehensive overview of CHCA based on extensive experimental evidence and offers a hypothesized performance profile for this compound based on the known properties of analogous compounds.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of a matrix is essential for predicting its behavior and suitability for different analytes and applications.
| Property | This compound | α-Cyano-4-hydroxycinnamic Acid (CHCA) |
| Synonyms | 5-Amino-2-pyridinecarboxylic acid hydrochloride | α-CCA, 4-HCCA, ACCA[3][4] |
| CAS Number | 78273-25-3[5] | 28166-41-8[6][7] |
| Molecular Formula | C₆H₇ClN₂O₂[5] | C₁₀H₇NO₃[6][7] |
| Molecular Weight | 174.59 g/mol [5] | 189.17 g/mol [6][7] |
| Appearance | Pale yellow to yellow-brown solid[8] | Yellow powder[7] |
| Solubility | Sparingly soluble in water[8] | Soluble in methanol (up to 50 mg/ml), and in 50% acetonitrile/0.05% TFA (10 mg/ml) for MALDI-MS applications.[3] |
| Storage | Room Temperature, sealed in dry, dark place[9] | 2-8°C[3] |
Performance Comparison in MALDI-MS
The performance of a MALDI matrix is evaluated based on several key parameters, including signal intensity, spectral quality, analyte compatibility, and tolerance to contaminants.
| Performance Metric | This compound (Hypothesized) | α-Cyano-4-hydroxycinnamic Acid (CHCA) |
| Typical Analytes | Potentially suitable for peptides, proteins, and nucleic acids, based on performance of related picolinic acids.[1][2] | Primarily used for peptides and smaller proteins (<30 kDa). Also effective for some nucleotides and other small molecules.[10] |
| Signal Intensity | To be determined. Picolinic acid derivatives have shown good performance.[1] | Generally provides strong signals for peptides, making it a highly sensitive matrix.[11] |
| Spectral Quality | To be determined. May offer a cleaner background in the low-mass range compared to CHCA, a characteristic of some picolinic acid-based matrices. | Can produce significant matrix-related peaks in the low-mass range (<700 Da), which may interfere with the analysis of small molecules. |
| Crystal Morphology | To be determined. Homogeneous crystal formation is crucial for shot-to-shot reproducibility. | Can form heterogeneous crystals ("hot spots"), requiring careful target searching for optimal signal. Various preparation methods aim to improve crystal homogeneity. |
| Vacuum Stability | Expected to have good vacuum stability. | Good vacuum stability, suitable for use in high-vacuum instruments. |
| Tolerance to Salts | To be determined. | Moderate. High salt concentrations can suppress analyte signal and degrade spectral quality. Washing protocols are often employed to remove salts. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful MALDI-MS analysis. Below are established protocols for the use of CHCA as a MALDI matrix. Similar protocols could be adapted for the evaluation of this compound.
Protocol 1: Standard CHCA Matrix Preparation
Objective: To prepare a standard CHCA matrix solution for routine peptide analysis.
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), proteomics grade
-
Ultrapure water
Procedure:
-
Prepare a stock solution of 50% ACN in water with 0.1% TFA.
-
Create a saturated solution of CHCA by adding an excess of CHCA powder to the solvent from step 1.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the saturated solution to pellet the undissolved matrix.
-
Carefully collect the supernatant, which is the ready-to-use saturated CHCA matrix solution.
Protocol 2: Dried-Droplet Sample Deposition
Objective: A simple and widely used method for co-crystallizing the analyte and matrix.
Procedure:
-
Mix the analyte solution and the CHCA matrix solution in a 1:1 (v/v) ratio.
-
Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry at room temperature.
-
Once the solvent has completely evaporated, the plate is ready for analysis.
Visualizing the Workflow
To provide a clear understanding of the experimental process, the following diagrams illustrate the key steps in MALDI-MS analysis.
References
- 1. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. a-Cyano-4-hydroxycinnamic acid 97 28166-41-8 [sigmaaldrich.com]
- 4. a-Cyano-4-hydroxycinnamic acid 99 28166-41-8 [sigmaaldrich.com]
- 5. 5-AMINO-PYRIDINE-2-CARBOXYLIC ACID HCL | 78273-25-3 [amp.chemicalbook.com]
- 6. Alpha-Cyano-4-Hydroxycinnamic Acid | C10H7NO3 | CID 2102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 8. Page loading... [wap.guidechem.com]
- 9. 24242-20-4|5-Aminopicolinic acid|BLD Pharm [bldpharm.com]
- 10. ALPHA-CYANO-4-HYDROXYCINNAMIC ACID | 28166-41-8 [chemicalbook.com]
- 11. MALDI Matrix Research for Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the performance of different aminopicolinic acid isomers as MALDI matrices
For researchers, scientists, and drug development professionals, the choice of a suitable matrix is paramount for successful Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Among the various options, picolinic acid derivatives have shown promise, particularly for the analysis of nucleic acids and proteins. This guide provides a comparative evaluation of the performance of different aminopicolinic acid isomers as MALDI matrices, based on available experimental data.
Performance Comparison of Picolinic Acid-Based Matrices
The selection of an appropriate matrix is critical for achieving optimal results in MALDI-MS, influencing factors such as signal intensity, resolution, and analyte fragmentation. The data presented below is collated from studies on 3-aminopicolinic acid and picolinic acid, primarily in the context of nucleic acid and protein analysis.
| Matrix | Analyte Class | Key Performance Characteristics | Reference |
| 3-Aminopicolinic Acid (3-APA) | DNA, Proteins | - Useful matrix for both DNA and protein analysis. - Successfully detected single-stranded DNA up to 150-mer and double-stranded DNA of 246 base pairs (observed as single strands). | [1][2] |
| Picolinic Acid | Oligonucleotides, Proteins, tRNA | - Very good matrix for oligonucleotides, proteins, and tRNA. - Effective for homo-oligonucleotides and mixed-base oligonucleotides up to 190 bases. - Superior efficiency for oligonucleotides compared to 3-hydroxypicolinic acid. - Achieved a signal-to-noise ratio of >10 for a 76-base tRNA. | [3][4] |
| 3-Hydroxypicolinic Acid (3-HPA) | Oligonucleotides | - A well-established and effective matrix for nucleic acids. - Picolinic acid has been reported to be superior for oligonucleotide analysis. | [3][4] |
Experimental Protocols
A detailed experimental protocol for the direct comparison of all aminopicolinic acid isomers is not available due to the lack of studies on 4-, 5-, and 6-APA. However, a general protocol for the use of picolinic acid-based matrices can be established based on existing literature for 3-APA and picolinic acid.
Materials:
-
Matrices: 3-Aminopicolinic acid, Picolinic acid
-
Analytes: Oligonucleotides, proteins, or other biomolecules of interest
-
Solvents: High-purity water, acetonitrile (ACN), ethanol
-
Additives (optional): Ammonium citrate or other salts to reduce adduct formation
-
MALDI Target Plate
-
Mass Spectrometer: MALDI-TOF instrument
Matrix Solution Preparation:
-
Prepare a saturated solution of the chosen matrix (e.g., 3-aminopicolinic acid or picolinic acid) in a suitable solvent system. A common solvent mixture is a 1:1 (v/v) ratio of acetonitrile and water.
-
For nucleic acid analysis, the addition of an ammonium salt, such as diammonium hydrogen citrate, to the matrix solution is often beneficial to minimize sodium and potassium adducts. A typical concentration is 50 mg/mL of the salt in water, which is then mixed with the matrix solution.
Sample Preparation (Dried-Droplet Method):
-
Dissolve the analyte in a suitable solvent (e.g., high-purity water) to a final concentration appropriate for MALDI-MS analysis (typically in the low picomole to femtomole per microliter range).
-
Mix the analyte solution with the matrix solution in a 1:1 volume ratio.
-
Spot 0.5 to 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature, permitting the co-crystallization of the matrix and analyte.
-
Once the spot is completely dry, the target plate is ready for insertion into the mass spectrometer.
MALDI-TOF Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mode (linear or reflector, positive or negative ion) for the analyte of interest.
-
Optimize the laser power to achieve good signal intensity while minimizing analyte fragmentation.
-
Collect and average a sufficient number of laser shots to obtain a high-quality spectrum with a good signal-to-noise ratio.
Visualizing the MALDI Workflow and Matrix Evaluation
To better understand the experimental process and the criteria for evaluating matrix performance, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 5-Aminopicolinic Acid Hydrochloride for Quantitative Analysis
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and reproducibility. This guide provides a comprehensive overview of the validation of a quantitative analysis method using 5-Aminopicolinic acid hydrochloride, comparing its potential performance with alternative analytical approaches. Detailed experimental protocols and illustrative data are presented to guide researchers in their validation studies.
Introduction to 5-Aminopicolinic Acid in Quantitative Analysis
5-Aminopicolinic acid and its derivatives are recognized for their utility as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1][2] Specifically, 3-Aminopicolinic acid has been demonstrated as a useful matrix for the analysis of biopolymers such as DNA and proteins.[1][2] The validation of an analytical method using this compound is essential to demonstrate its suitability for its intended purpose, be it for the quantification of active pharmaceutical ingredients (APIs), impurities, or other compounds.[3][4][5]
Method validation provides documented evidence that a method is reliable, reproducible, and accurate for the intended analysis.[4][6] The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established guidelines that outline the necessary parameters to be evaluated during method validation.[3][4] These parameters typically include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[4]
Comparison of Analytical Methods
The choice of an analytical method depends on various factors including the nature of the analyte, the required sensitivity, and the sample matrix. While this compound is primarily associated with MALDI-MS, other techniques like High-Performance Liquid Chromatography (HPLC) are also widely used for quantitative analysis.[6][7][8][9][10]
Illustrative Performance Comparison
The following table presents a hypothetical comparison of a MALDI-MS method using this compound as a matrix against a standard Reverse-Phase HPLC (RP-HPLC) method for the quantitative analysis of a small molecule drug.
| Parameter | Method using this compound (MALDI-MS) | RP-HPLC Method |
| **Linearity (R²) ** | > 0.995 | > 0.998 |
| Range | 1 - 100 ng/mL | 10 - 1000 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 10% | < 2% |
| Limit of Detection (LOD) | 0.5 ng/mL | 5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL | 10 ng/mL |
| Specificity | High (Mass-based) | Moderate (Retention time-based) |
| Sample Throughput | High | Low to Medium |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of any analytical method. Below are outlined protocols for the validation of a quantitative method using this compound with MALDI-MS.
Protocol 1: Preparation of Standard and Sample Solutions
-
Stock Solution Preparation: Accurately weigh and dissolve the reference standard of the analyte in a suitable solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range of the assay (e.g., 1, 5, 10, 25, 50, 75, 100 ng/mL).[3]
-
Sample Preparation: Prepare the unknown sample by dissolving it in the same solvent as the standards to an expected concentration within the calibration range.
-
Matrix Solution Preparation: Prepare a saturated solution of this compound in a suitable solvent mixture (e.g., acetonitrile:water, 1:1 v/v).
Protocol 2: MALDI-MS Analysis
-
Sample Spotting: Mix the standard or sample solution with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Mass Spectrometry: Acquire mass spectra in the appropriate ion mode (positive or negative) using a MALDI-TOF mass spectrometer.
-
Data Analysis: Integrate the peak area of the analyte ion for each standard and sample.
Protocol 3: Method Validation Parameters
-
Specificity: Analyze the analyte in the presence of potential interfering substances (e.g., excipients, impurities) to ensure that the method can unequivocally assess the analyte.[4]
-
Linearity: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Perform a linear regression analysis and determine the coefficient of determination (R²). A minimum of 5 concentrations is recommended.[3]
-
Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: Determine the accuracy by analyzing samples with known concentrations of the analyte (e.g., by spiking a blank matrix with the analyte at different concentration levels). The accuracy is expressed as the percentage of analyte recovered.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze the same sample multiple times on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, or on different equipment.
-
Precision is expressed as the relative standard deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3] These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Visualizing the Workflow
Diagrams can effectively illustrate complex processes. The following diagrams, created using the DOT language, outline the validation workflow and a logical relationship in method comparison.
Caption: Workflow for the validation of a quantitative analytical method.
References
- 1. 3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Validation of Analytical Methods | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS | Semantic Scholar [semanticscholar.org]
- 9. Determination of 5-aminolevulinic acid (ALA) by HPLC method [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to MALDI Matrices for Phosphopeptide Analysis
For Researchers, Scientists, and Drug Development Professionals
The analysis of protein phosphorylation is critical for understanding cellular signaling pathways and for the development of novel therapeutics. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful technique for this purpose, and the choice of the right matrix is paramount for successful phosphopeptide detection. This guide provides a comparative study of commonly used MALDI matrices, supported by experimental data, to aid in the selection of the most suitable matrix for your research needs.
Key Performance Metrics of Common MALDI Matrices
The selection of an appropriate MALDI matrix is crucial for maximizing the ionization efficiency of phosphopeptides, which are often present in low abundance and can be challenging to detect.[1] The ideal matrix should enhance the signal intensity of phosphopeptides while minimizing background noise and fragmentation. This section compares the performance of four widely used matrices: α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), 2,6-dihydroxyacetophenone (DHAP) in combination with diammonium hydrogen citrate (DAHC), and sinapinic acid (SA).
| Matrix | Key Advantages | Key Disadvantages | Best Suited For |
| α-cyano-4-hydroxycinnamic acid (CHCA) | High ionization efficiency, leading to good signal intensity, particularly for low-abundance peptides.[1] | Can produce significant background signals from matrix clusters in the low mass-to-charge (m/z) region.[1] | General peptide mass fingerprinting and analysis of low-concentration phosphopeptides. |
| 2,5-dihydroxybenzoic acid (DHB) | Produces less background noise in the lower m/z range compared to CHCA, making it suitable for the analysis of smaller peptides.[1] Often preferred for post-translational modification (PTM) studies as modifications are more likely to remain intact.[1] | Signal intensity can be weaker than that of CHCA, especially for low-abundance analytes.[1] | Analysis of phosphopeptides where minimizing matrix interference is critical and for higher concentration samples.[1] |
| DHAP/DAHC | Superior sample homogeneity and higher sensitivity for phosphopeptide measurements, especially for multiply phosphorylated peptides, when used in an optimized low-ratio combination.[2][3] | Requires careful optimization of the DHAP to DAHC ratio for optimal performance. | High-sensitivity detection of phosphopeptides, including those with multiple phosphorylation sites, often without the need for extensive sample cleanup.[2][3] |
| Sinapinic Acid (SA) | Generally used for the analysis of larger molecules, such as intact proteins and large peptides (>10 kDa). | Not typically the first choice for the analysis of smaller phosphopeptides resulting from tryptic digests. | Analysis of intact phosphoproteins or very large phosphopeptides. |
Quantitative Comparison of Matrix Performance
Direct quantitative comparisons in the literature highlight the distinct advantages of different matrices. For instance, a study comparing an optimized DHAP/DAHC matrix with the commonly used DHB/phosphoric acid (PA) matrix demonstrated the superior performance of DHAP/DAHC for phosphopeptide analysis.[2][3]
| Performance Metric | Optimized DHAP/DAHC | DHB/PA |
| Sample Homogeneity | High | Low (forms large, needle-like crystals) |
| Sensitivity (singly phosphorylated peptides) | Comparable | Comparable |
| Sensitivity (multiply phosphorylated peptides) | Greater | Lower |
| Detection Limit (fmol level) | Low femtomole range without enrichment | Requires higher concentrations for similar signal intensity |
Another comparative study between CHCA and DHB for general peptide analysis revealed that CHCA provides better sensitivity at low analyte concentrations, while DHB is more effective at higher concentrations and identifies a greater number of peptides in the lower m/z range.[1]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible results in MALDI-MS analysis of phosphopeptides. Below are protocols for the preparation of the discussed matrices and a general workflow for phosphopeptide analysis.
Matrix Preparation Protocols
-
α-Cyano-4-hydroxycinnamic acid (CHCA): Prepare a saturated solution in a solvent mixture of acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).[1]
-
2,5-Dihydroxybenzoic acid (DHB): Dissolve 20 mg of DHB in 1 mL of 50% aqueous acetonitrile containing 1% phosphoric acid.[2][3]
-
Optimized DHAP/DAHC:
-
Sinapinic Acid (SA): Prepare a saturated solution in a solvent mixture of acetonitrile/water (1:1, v/v) with 0.1% TFA.
General Phosphopeptide Analysis Workflow
A typical workflow for phosphopeptide analysis by MALDI-MS involves several key steps, from sample preparation to data acquisition.
Caption: General workflow for phosphopeptide analysis.
Visualization of Signaling Pathways
The ultimate goal of phosphopeptide analysis is often to elucidate the dynamics of signaling pathways. Below are diagrams of two key signaling pathways, the Epidermal Growth Factor Receptor (EGFR) pathway and the Akt pathway, which are frequently studied using phosphoproteomic techniques.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is implicated in various cancers.
Caption: Simplified EGFR signaling cascade.
Akt Signaling Pathway
The Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is also a hallmark of many cancers.
Caption: Key components of the Akt signaling pathway.
Conclusion
The choice of MALDI matrix has a profound impact on the success of phosphopeptide analysis. While CHCA and DHB are robust general-purpose matrices, the optimized DHAP/DAHC matrix offers significant advantages in sensitivity and sample homogeneity, particularly for multiply phosphorylated peptides. For intact phosphoproteins, sinapinic acid remains a viable option. Researchers should carefully consider the nature of their samples and the specific goals of their analysis when selecting a matrix. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for the successful implementation of MALDI-MS in phosphoproteomics research.
References
Benchmarking 5-Aminopicolinic Acid Hydrochloride Against Novel MALDI Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is paramount to achieving optimal analytical performance. While classic matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) are well-established, the quest for novel matrices with improved performance for specific analyte classes continues. This guide provides a comparative benchmark of 5-Aminopicolinic acid hydrochloride against other established and novel MALDI matrices, offering insights into its potential applications in proteomics, metabolomics, and drug development.
While direct comparative experimental data for this compound is emerging, we can infer its potential performance based on studies of its isomer, 3-Aminopicolinic acid (3-APA). Research has shown 3-APA to be a successful matrix for the analysis of DNA and proteins.[1][2] This suggests that 5-Aminopicolinic acid, as a structural analogue, holds promise as a valuable tool in the MALDI analytical workflow.
Performance Comparison of MALDI Matrices
The selection of an appropriate MALDI matrix is critical and depends on the analyte of interest.[3][4] The table below summarizes the performance of this compound (inferred from 3-APA data) and other common MALDI matrices for various classes of biomolecules.
| Matrix | Analyte Class | Signal Intensity | Resolution | Low Mass Interference | Key Advantages |
| 5-Aminopicolinic Acid HCl (inferred) | Peptides, Proteins, Oligonucleotides | Good | Moderate to Good | Moderate | Potentially good for nucleic acids and proteins. |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Peptides, Small Proteins (<30 kDa) | Excellent | High | High | "Gold standard" for peptide analysis, provides high resolution and sensitivity.[5][6] |
| Sinapinic acid (SA) | Proteins, Glycoproteins (>10 kDa) | Excellent | Good | Low | Ideal for high molecular weight proteins, less background noise in the low mass range.[6] |
| 2,5-Dihydroxybenzoic acid (DHB) | Peptides, Proteins, Glycans, Lipids | Good | Good | Moderate | Versatile matrix for a wide range of analytes, known for "sweet spot" tolerance.[4] |
| Super-DHB | Peptides, Proteins, Glycans | Very Good | Very Good | Moderate | Mixture of DHB and 2-hydroxy-5-methoxybenzoic acid, offers improved performance over DHB. |
| 9-Aminoacridine (9-AA) | Small Molecules, Lipids, Phospholipids | Good | Good | Low | Effective for small molecule analysis in negative ion mode.[7] |
| 1,5-Diaminonaphthalene (DAN) | Small Molecules, Lipids, Phospholipids | Very Good | Good | Low | Superior ionization for small molecules (<400 Da) in negative ion mode.[7] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible MALDI-MS results. The following sections outline a general workflow and specific matrix preparation protocols.
General MALDI-TOF Experimental Workflow
The diagram below illustrates the typical workflow for a MALDI-TOF experiment, from sample preparation to data analysis.
Caption: General workflow of a MALDI-TOF mass spectrometry experiment.
Matrix Solution Preparation
This compound Solution:
-
Solvent: A mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water (e.g., 50:50, v/v).
-
Concentration: Prepare a saturated solution (typically 10-20 mg/mL).
-
Procedure: Dissolve the this compound in the solvent mixture. Vortex thoroughly to ensure complete dissolution. Centrifuge briefly to pellet any undissolved material before use.
α-Cyano-4-hydroxycinnamic acid (CHCA) Solution:
-
Solvent: ACN/0.1% TFA in water (typically 70:30, v/v).
-
Concentration: Prepare a saturated solution (approximately 10 mg/mL).
-
Procedure: Dissolve CHCA in the solvent mixture with vortexing.
Sinapinic Acid (SA) Solution:
-
Solvent: ACN/0.1% TFA in water (typically 50:50, v/v).
-
Concentration: Prepare a saturated solution (approximately 10 mg/mL).
-
Procedure: Dissolve SA in the solvent mixture with vortexing.
Sample Preparation (Dried-Droplet Method)
-
Mix the analyte solution with the matrix solution in a 1:1 ratio (v/v) directly on the MALDI target plate or in a microcentrifuge tube.
-
For peptides and proteins, typical analyte concentrations range from 1 to 10 pmol/µL.
-
Pipette 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature, allowing for co-crystallization of the matrix and analyte.
-
The plate is then ready for insertion into the mass spectrometer.
Logical Comparison of Matrix Properties
The choice of a MALDI matrix is governed by several key properties that influence its effectiveness for different analytes. The diagram below illustrates the interplay of these properties for this compound in comparison to established matrices.
Caption: Key properties influencing MALDI matrix performance.
Conclusion
While further direct experimental validation is warranted, the available data on its isomer suggests that this compound is a promising novel matrix for MALDI-MS, particularly for the analysis of proteins and oligonucleotides. Its performance characteristics, when compared to established matrices, indicate its potential to fill specific analytical niches. Researchers are encouraged to consider this compound in their matrix screening efforts, especially when analyzing complex biological samples. The provided protocols offer a starting point for the evaluation of this and other novel matrices in your laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 4. mdpi.com [mdpi.com]
- 5. Influence of matrix solution conditions on the MALDI-MS analysis of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MALDI-MS analysis and imaging of small molecule metabolites with 1,5-diaminonaphthalene (DAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
analysis of glycoproteins: 5-Aminopicolinic acid hydrochloride versus other matrices
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of glycoproteomics, the choice of a matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a critical determinant of analytical success. While established matrices such as sinapinic acid (SA) and 2,5-dihydroxybenzoic acid (DHB) are staples in many laboratories, the exploration of alternative matrices continues to push the boundaries of sensitivity and resolution. This guide provides a comparative analysis of 5-aminopicolinic acid hydrochloride against other commonly used matrices for glycoprotein analysis, supported by experimental protocols and data-driven insights.
Performance Comparison of MALDI Matrices
The selection of an appropriate matrix is paramount for achieving optimal ionization of glycoproteins, which are notoriously challenging to analyze due to their heterogeneity and the labile nature of glycan moieties. This section compares the performance of this compound with standard matrices.
While direct quantitative comparisons of this compound for glycoprotein analysis are not extensively documented in peer-reviewed literature, its structural similarity to other effective matrices, such as 3-aminoquinoline and 3-amino-4-hydroxybenzoic acid, suggests its potential as a valuable tool. These related compounds have demonstrated improved performance in the analysis of glycans and glycopeptides, particularly in minimizing fragmentation and enhancing signal intensity.
| Matrix | Primary Application | Advantages for Glycoprotein Analysis | Disadvantages |
| This compound | DNA, Proteins | Potential for "soft ionization" preserving glycan structures. Its aminopyridine structure may enhance ionization of acidic glycans. | Limited specific data for glycoproteins. Requires empirical optimization. |
| Sinapinic Acid (SA) | High molecular weight proteins (>10 kDa) | Good for intact glycoprotein analysis, providing strong signals for the protein backbone. | Can sometimes lead to fragmentation of labile sialic acids and other glycan modifications. |
| 2,5-Dihydroxybenzoic Acid (DHB) | Peptides, Glycans | Considered a "cool" or "soft" matrix, minimizing fragmentation of glycans. Often used for released glycan analysis. | Can form heterogeneous crystals, leading to "sweet spot" hunting. May not be as effective for very large glycoproteins. |
| Super-DHB (DHB with additives) | Peptides, Glycans | Improved crystal homogeneity and increased sensitivity compared to DHB alone. | Additives can sometimes interfere with analysis or introduce background signals. |
| α-Cyano-4-hydroxycinnamic Acid (CHCA) | Peptides (<30 kDa) | High ionization efficiency, leading to strong signals for glycopeptides. | Can be a "hot" matrix, causing more fragmentation of glycans compared to DHB. |
| Binary Matrices (e.g., DHB/CHCA) | Glycoproteins, Glycopeptides | Combines the advantages of both matrices, providing good ionization for both the peptide and glycan components.[1] | Requires careful optimization of the matrix ratio and preparation method. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for glycoprotein analysis using MALDI-TOF MS, which can be adapted for use with this compound.
Sample Preparation: N-Glycan Release from Glycoproteins
This protocol outlines the enzymatic release of N-linked glycans from a glycoprotein sample.
-
Denaturation: Dissolve 10-20 µg of the glycoprotein in 20 µL of a denaturation buffer (e.g., 50 mM ammonium bicarbonate with 0.1% SDS). Heat at 95°C for 5 minutes.
-
Reduction and Alkylation (Optional but Recommended): Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.
-
Enzymatic Digestion: Add 1-2 units of Peptide-N-Glycosidase F (PNGase F) to the sample. Incubate at 37°C for 12-18 hours.
-
Purification of Released Glycans: The released glycans can be purified using solid-phase extraction (SPE) with a graphitized carbon or C18 cartridge to remove peptides and other contaminants.
Matrix Preparation and Sample Spotting
This compound Solution:
-
Prepare a saturated solution of this compound in a solvent mixture appropriate for your analyte. A common starting point is a 1:1 (v/v) solution of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.
Dried-Droplet Method:
-
Mix the purified glycan sample (or intact glycoprotein) with the matrix solution in a 1:1 ratio (v/v) directly on the MALDI target plate.
-
Allow the mixture to air dry at room temperature. Homogeneous crystallization is key for good results.
Visualizing the Workflow and a Key Signaling Pathway
To better illustrate the experimental process and a relevant biological context, the following diagrams are provided.
Experimental Workflow for Glycoprotein Analysis
Caption: Experimental workflow for N-glycan analysis.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Glycosylation plays a crucial role in the function of many cell surface receptors, including the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.
Caption: Simplified EGFR signaling pathway.
Conclusion
While this compound is not as extensively characterized for glycoprotein analysis as matrices like SA and DHB, its chemical properties and the performance of structurally similar compounds indicate its potential as a valuable alternative. Its utility is likely to be most pronounced in applications where minimizing glycan fragmentation is critical. Researchers are encouraged to empirically test and optimize the use of this compound for their specific glycoprotein targets, as it may unlock new levels of analytical detail. The provided protocols and diagrams serve as a foundation for integrating this promising matrix into advanced glycoproteomic workflows.
References
A Comparative Guide to Picolinic Acid Derivatives for Enhanced Ionization in Mass Spectrometry
For researchers, scientists, and drug development professionals seeking to optimize the analysis of nucleic acids and other biomolecules using matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, the choice of matrix is paramount. Picolinic acid and its derivatives have emerged as highly effective matrices, particularly for the analysis of oligonucleotides. This guide provides a quantitative comparison of the ionization efficiency of key picolinic acid derivatives, supported by experimental data and detailed methodologies to aid in matrix selection and experimental design.
Executive Summary
Picolinic acid and its hydroxylated and aminated derivatives are widely used matrices in MALDI-MS for their ability to facilitate the soft ionization of thermally labile biomolecules. This guide focuses on a quantitative comparison of three key derivatives: picolinic acid (PA), 3-hydroxypicolinic acid (3-HPA), and 3-aminopicolinic acid (3-APA). While direct, comprehensive comparative studies providing quantitative ionization efficiencies under identical conditions are limited, existing research indicates a clear hierarchy in their performance for specific applications, particularly for the analysis of nucleic acids.
Quantitative Comparison of Ionization Efficiency
The following table summarizes the available quantitative and qualitative data on the ionization efficiency of picolinic acid, 3-hydroxypicolinic acid, and 3-aminopicolinic acid as MALDI matrices for nucleic acids. It is important to note that the direct numerical comparison is challenging due to variations in experimental conditions across different studies.
| Matrix | Analyte | Quantitative Data (Signal-to-Noise Ratio) | Qualitative Comparison | Reference |
| Picolinic Acid | tRNA (76-base) | > 10 | "Notably superior" to 3-hydroxypicolinic acid for oligonucleotides. | [1][2] |
| 3-Hydroxypicolinic Acid | Oligonucleotides | Data not available for direct comparison | Less efficient than picolinic acid for oligonucleotides. Its performance is noted to be sensitive to solvent composition and additives. | [1][2] |
| 3-Aminopicolinic Acid | DNA (up to 246 bp) | Data not available for direct comparison | A useful matrix for both DNA and protein analysis. A comparative study with PA and 3-HPA has been conducted, but specific quantitative outcomes were not detailed in the available abstracts. | [3] |
Experimental Protocols
The following are representative experimental protocols for the use of picolinic acid derivatives as matrices in MALDI-TOF mass spectrometry for the analysis of nucleic acids. These protocols are based on methodologies described in the cited literature.
Protocol 1: Picolinic Acid as a Matrix for Oligonucleotides and tRNA
This protocol is adapted from studies demonstrating the high efficiency of picolinic acid for nucleic acid analysis.
Materials:
-
Picolinic Acid (PA)
-
Acetonitrile (ACN)
-
Deionized Water
-
Oligonucleotide/tRNA sample
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of picolinic acid in a 1:1 (v/v) mixture of acetonitrile and deionized water.
-
Sample Preparation: Mix the oligonucleotide or tRNA sample solution with the picolinic acid matrix solution. The optimal sample-to-matrix ratio should be determined empirically, but a 1:5 to 1:10 ratio (sample:matrix) by volume is a good starting point.
-
Target Spotting: Apply approximately 1 µL of the sample-matrix mixture to the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature to form a crystalline matrix incorporating the analyte.
-
Mass Spectrometry Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in the appropriate ion mode (typically negative ion mode for oligonucleotides).
Protocol 2: 3-Hydroxypicolinic Acid as a Matrix for Oligonucleotides
This protocol is a standard method for using 3-HPA, often with additives to enhance performance.
Materials:
-
3-Hydroxypicolinic Acid (3-HPA)
-
Acetonitrile (ACN)
-
Deionized Water
-
Ammonium Citrate (optional additive)
-
Oligonucleotide sample
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation: Prepare a solution of 3-HPA in a 1:1 (v/v) mixture of acetonitrile and deionized water. A typical concentration is 10 mg/mL. For improved performance, a co-matrix of ammonium citrate can be added to the solution.
-
Sample Preparation: Mix the oligonucleotide sample with the 3-HPA matrix solution.
-
Target Spotting: Deposit 1 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the sample to air-dry completely.
-
Mass Spectrometry Analysis: Perform MALDI-TOF MS analysis.
Protocol 3: 3-Aminopicolinic Acid as a Matrix for DNA
This protocol is based on the successful application of 3-APA for the analysis of larger DNA fragments.[3]
Materials:
-
3-Aminopicolinic Acid (3-APA)
-
Acetonitrile (ACN)
-
Deionized Water
-
DNA sample
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of 3-aminopicolinic acid in a suitable solvent mixture, such as 1:1 (v/v) acetonitrile/water.
-
Sample Preparation: Mix the DNA sample with the 3-APA matrix solution.
-
Target Spotting: Apply 1 µL of the final mixture to the MALDI target.
-
Crystallization: Let the spot air-dry at room temperature.
-
Mass Spectrometry Analysis: Analyze the sample using a MALDI-TOF mass spectrometer.
Experimental Workflow and Chemical Structures
To visualize the general workflow for comparing the ionization efficiency of different MALDI matrices and the chemical structures of the discussed picolinic acid derivatives, the following diagrams are provided.
References
Safety Operating Guide
Prudent Disposal of 5-Aminopicolinic Acid Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, the proper disposal of 5-Aminopicolinic acid hydrochloride, a chemical requiring careful handling, necessitates adherence to hazardous waste protocols. This guide provides detailed procedures to ensure the safety of laboratory personnel and the environment.
Hazard Profile and Quantitative Data Summary
The hazard profile of this compound can be inferred from related compounds. Picolinic acid and its derivatives are often classified as irritants to the skin, eyes, and respiratory system. The hydrochloride salt form may also contribute to its acidic and corrosive properties. The following table summarizes the typical hazard classifications for related aminopyridine and picolinic acid compounds.
| Hazard Classification | Description | Associated Pictograms |
| Skin Irritation | Causes skin irritation upon contact. | GHS07 (Exclamation Mark) |
| Eye Irritation | Causes serious eye irritation or damage. | GHS05 (Corrosion), GHS07 |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | GHS07 (Exclamation Mark) |
| Acute Toxicity (Oral) | Harmful if swallowed. | GHS07 (Exclamation Mark) |
This data is generalized from similar chemical structures and should be treated as a conservative estimate of the potential hazards of this compound.
Step-by-Step Disposal Protocol
Given the potential hazards, this compound should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.
-
If handling fine powders, a dust mask or respirator may be necessary to prevent inhalation.
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated and clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful").
3. Segregation of Waste:
-
Do not mix this compound waste with other incompatible waste streams. It should be segregated with other solid organic acid waste.
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from heat, ignition sources, and incompatible materials.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the waste disposal company with all available information about the chemical.
-
All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[1]
Emergency Procedures for Spills
In the event of a spill:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear appropriate PPE as described above.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container. For larger spills, follow your institution's specific spill response protocol.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water, and collect the cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Operational Guide for 5-Aminopicolinic Acid Hydrochloride
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 5-Aminopicolinic acid hydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes serious eye damage, skin irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield used in combination with goggles provides additional protection.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) and a lab coat or chemical-resistant apron. | Wear appropriate protective gloves to prevent skin contact.[2][6] An acid protection apron should be used when handling acids.[7] |
| Respiratory Protection | NIOSH-approved air-purifying respirator | Use in well-ventilated areas. If ventilation is inadequate, a respirator is necessary to avoid breathing dust.[2][6] |
| Body Protection | Long-sleeved jacket, coveralls, or a hooded two-piece chemical splash suit. | Protective clothing should be worn to prevent skin exposure.[6] |
| Foot Protection | Chemical-resistant boots with steel toe and shank. | Recommended for handling hazardous materials.[6][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial when handling this compound to prevent contamination and accidental exposure.
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Ensure a safety shower and eyewash station are readily accessible.[2]
-
Put on all required PPE as detailed in Table 1.
-
Prepare the workspace in a well-ventilated area, such as a chemical fume hood.[2] Ensure the work surface is clean and uncluttered.
-
-
Handling:
-
Avoid the formation of dust.[2] Use a spatula to handle the solid compound.
-
Weigh the necessary amount of this compound in a fume hood.
-
When dissolving, add the solid to the solvent slowly to prevent splashing.
-
Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke when using this product.[1]
-
-
Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.[2]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[2]
-
Disposal of Unused Material: Dispose of contents and container to an approved waste disposal plant.[1] Do not allow the product to enter drains.[1]
-
Contaminated PPE: Contaminated clothing should be removed and washed before reuse.[8] Disposable PPE should be placed in a sealed bag and disposed of as chemical waste.
First-Aid Measures
Immediate action is critical in the event of exposure.
Table 2: First-Aid Procedures
| Exposure Route | First-Aid Action |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention from an ophthalmologist.[1][3] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice/attention.[2] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[1] Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] If you feel unwell, call a POISON CENTER or doctor/physician.[2] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
